2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZBQMTZXOUFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378100 | |
| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174422-10-7 | |
| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes, experimental protocols, and characterization of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended to equip researchers with the necessary information to synthesize and characterize this molecule for further investigation.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The fusion of a furan ring to the benzimidazole core at the 2-position, coupled with a carboxylic acid group on the benzene ring, presents a molecule with significant potential for diverse applications. The furan moiety can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical and pharmacological properties.
This guide will detail the prevalent synthetic pathway for this compound, which proceeds through the formation of a methyl ester intermediate followed by hydrolysis.
Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. The first step involves the condensation of methyl 3,4-diaminobenzoate with 2-furaldehyde to form the intermediate, methyl 2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.
An In-depth Technical Guide to the Physicochemical Properties of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (CAS No: 174422-10-7). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data and relevant information from its isomer, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, to offer a valuable resource for researchers. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, providing a methodological framework for further investigation. The synthesis and characterization workflow for this class of compounds is also presented.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a furan ring at the 2-position and a carboxylic acid group at the 5-position.
Chemical Structure:
Molecular Formula: C₁₂H₈N₂O₃[1]
Canonical SMILES: C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChI Key: DIZBQMTZXOUFTD-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that much of the available data is predicted and should be confirmed through experimental validation.
| Property | Value | Data Type | Source |
| Molecular Weight | 228.21 g/mol | Calculated | [2] |
| Melting Point | No Data Available | - | - |
| Boiling Point | 522.8 ± 48.0 °C | Predicted | |
| Density | 1.465 ± 0.06 g/cm³ | Predicted | |
| pKa | 3.07 ± 0.30 | Predicted | |
| logP | No Data Available | - | - |
| Solubility | No Data Available | - | - |
Note on Isomer Data: The isomer, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS: 124340-76-7), has a reported experimental melting point in the range of 222-225 °C.[1] This may serve as a useful, albeit rough, estimate.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, the following established methodologies are recommended for the determination of its key physicochemical properties.
Synthesis and Characterization
The synthesis of 2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde.
Workflow for Synthesis and Characterization:
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility in various solvents can be determined using the shake-flask method.[3]
Protocol Outline:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol Outline:
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
LogP/LogD Determination (Shake-Flask Method)
The partition coefficient (LogP) or distribution coefficient (LogD) between n-octanol and water (or a buffer of a specific pH for LogD) can be determined by the shake-flask method.[4][5][6][7]
Protocol Outline:
-
Solvent Saturation: n-octanol and the aqueous phase (water or buffer, e.g., PBS at pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the benzimidazole and furan moieties are present in numerous biologically active molecules.[1] Compounds with these scaffolds have been reported to exhibit a range of activities, including antimicrobial and anticancer effects.[1] The benzimidazole core is a key component of several approved drugs. Further research is required to determine the specific biological targets and signaling pathways modulated by this particular compound.
Logical Workflow for Preliminary Biological Evaluation:
Conclusion
This compound is a compound of interest for which a complete experimental physicochemical profile is yet to be established. This guide provides the currently available predicted data and outlines robust, standard methodologies for the experimental determination of its key properties. The provided workflows for synthesis, characterization, and biological evaluation offer a clear path for future research into this and related molecules. The structural motifs suggest potential for biological activity, warranting further investigation to unlock its therapeutic potential.
References
- 1. Buy 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid | 124340-76-7 [smolecule.com]
- 2. This compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Chemical Structure and Properties
-
IUPAC Name: 2-(Furan-2-yl)-3H-benzoimidazole-5-carboxylic acid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic correlation tables.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~12.8 | Singlet (broad) | 1H | Benzimidazole N-H |
| ~8.2 | Singlet | 1H | H-4 (Benzimidazole) |
| ~7.9 | Doublet | 1H | H-6 (Benzimidazole) |
| ~7.8 | Doublet | 1H | H-5' (Furan) |
| ~7.6 | Doublet | 1H | H-7 (Benzimidazole) |
| ~7.2 | Doublet | 1H | H-3' (Furan) |
| ~6.7 | Doublet of doublets | 1H | H-4' (Furan) |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Carboxylic acid Carbonyl (C=O) |
| ~152.0 | C-2 (Benzimidazole) |
| ~148.0 | C-2' (Furan) |
| ~146.0 | C-5' (Furan) |
| ~144.0 | C-7a (Benzimidazole) |
| ~138.0 | C-3a (Benzimidazole) |
| ~126.0 | C-5 (Benzimidazole) |
| ~122.0 | C-6 (Benzimidazole) |
| ~118.0 | C-4 (Benzimidazole) |
| ~115.0 | C-7 (Benzimidazole) |
| ~113.0 | C-3' (Furan) |
| ~112.0 | C-4' (Furan) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | C=N stretch (Benzimidazole) |
| ~1580, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1300 | Medium | C-O stretch |
| ~1250 | Medium | C-N stretch |
| Below 900 | Medium-Strong | Aromatic C-H bend (out-of-plane) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 211 | [M - OH]⁺ |
| 183 | [M - COOH]⁺ |
| 155 | [M - COOH - CO]⁺ |
| 95 | [Furan-C=O]⁺ |
Experimental Protocols
The following are proposed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible synthetic route involves the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde, a method adapted from the synthesis of similar 2-substituted benzimidazole-5-carboxylic acids.[4]
Materials:
-
3,4-Diaminobenzoic acid
-
Furan-2-carbaldehyde
-
Nitrobenzene (solvent)
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and furan-2-carbaldehyde (1 equivalent) in nitrobenzene.
-
Heat the reaction mixture at 150-155 °C for approximately 16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the nitrobenzene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
3.2.2. Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
The Biological Versatility of Furan-Benzimidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of furan and benzimidazole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of furan-benzoimidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to interact with a wide range of biological targets. Among these, the benzimidazole moiety is a well-established pharmacophore present in numerous clinically used drugs, exhibiting activities such as anthelmintic, antiulcer, and antihistaminic effects.[1] Similarly, the furan ring is a key structural component in many biologically active natural products and synthetic compounds, contributing to a spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
The combination of these two privileged scaffolds into a single molecular entity, the furan-benzoimidazole framework, has generated considerable interest in the scientific community. This molecular hybridization strategy aims to leverage the individual pharmacological profiles of both rings to create novel derivatives with enhanced potency, selectivity, and novel mechanisms of action. This guide delves into the diverse biological landscape of furan-benzoimidazole derivatives, presenting key findings and methodologies to facilitate further research and development in this exciting area.
Anticancer Activity
Furan-benzoimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5][6] The mechanism of their anticancer action is often multifactorial, involving the inhibition of key cellular processes such as cell proliferation and tubulin polymerization, and the modulation of critical signaling pathways.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative furan-benzoimidazole derivatives against various cancer cell lines, with IC50 values providing a quantitative measure of their cytotoxic potency.
Table 1: Anticancer Activity of 2,5-Disubstituted Furan-Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(5-(4-nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole | A549 (Lung) | 2.12 ± 0.21 | [2] |
| HCC827 (Lung) | 5.13 ± 0.97 | [2] | ||
| NCI-H358 (Lung) | 0.85 ± 0.05 | [2] | ||
| Compound B | 2-(5-(4-chlorophenyl)furan-2-yl)-1H-benzo[d]imidazole | A549 (Lung) | 6.75 ± 0.19 | [2] |
| HCC827 (Lung) | 6.26 ± 0.33 | [2] | ||
| NCI-H358 (Lung) | 6.48 ± 0.11 | [2] | ||
| Compound C | Furan-benzimidazolone hybrid | A549 (Lung) | >250 | [5] |
| MCF-7 (Breast) | >250 | [5] | ||
| HeLa (Cervical) | >250 | [5] | ||
| Compound D | Dibenzo[b,d]furan-imidazole hybrid (6o) | SMMC-7721 (Liver) | Not specified | [7] |
| Compound E | Furan-based derivative (7) | MCF-7 (Breast) | 2.96 | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.
Postulated Mechanisms of Anticancer Action
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting components of the MAPK pathway, such as the extracellular signal-regulated kinase (ERK).[8] While direct evidence for furan-benzoimidazole derivatives is still emerging, it is a plausible mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of new PPARgamma agonists: benzimidazole derivatives-importance of positions 5 and 6, and computational studies on the binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Docking Studies of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico molecular docking studies, using the novel heterocyclic compound 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid as a case study. While specific experimental data for this compound is not yet prevalent in published literature, this document outlines a robust workflow, from target identification to data interpretation, based on established computational drug design protocols.
The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The inclusion of a furan moiety can further enhance the therapeutic potential of the molecule.[3] In silico docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and interaction patterns that drive biological activity.[5][6]
The In Silico Docking Workflow: A Strategic Overview
Molecular docking simulations are a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[5][6] The general process involves preparing the ligand and target protein structures, performing the docking calculations to predict binding poses, and then scoring and analyzing these poses to estimate binding affinity.[7][8]
The following diagram illustrates a typical workflow for an in silico docking study.
Hypothetical Target Identification
Given the prevalence of anticancer and antimicrobial activities among benzimidazole and furan-containing compounds, several protein targets are plausible for an initial docking screen of this compound.[1][3][9]
-
Anticancer Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical in tumor angiogenesis and proliferation.[3][9]
-
Cyclin-Dependent Kinases (CDKs): CDK-8 and CDK-4/6 are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[2][3]
-
-
Antimicrobial Targets:
-
Bacterial Enzymes: Beta-ketoacyl-acyl carrier protein synthase III is an example of a target in bacterial fatty acid synthesis that could be explored for novel antibacterial agents.[1]
-
The diagram below illustrates a simplified signaling pathway involving VEGFR-2, a potential target for anticancer drug development.
Experimental Protocols: A Step-by-Step Guide
This section details a generalized protocol for performing a molecular docking study. Popular software suites for this purpose include AutoDock Vina, GOLD, and Glide.[10][11][12]
Ligand Preparation
-
2D Structure Generation: Draw the this compound structure using chemical drawing software (e.g., ChemDraw) and save it in a common format like MOL or SDF.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using software like Open Babel or the features within a modeling suite.[13] Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[14]
-
File Format Conversion: Save the final 3D ligand structure in the PDBQT format for use with AutoDock Vina, or other required formats like MOL2 for other docking programs. This step typically involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[8]
Protein Preparation
-
Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For example, a PDB entry for VEGFR-2 kinase domain would be selected.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[15][16] Ensure the protein structure consists only of the protein chains relevant to the study.
-
Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing atoms or incomplete side chains using tools available in software like UCSF Chimera or Schrödinger's Maestro.[15][17]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format (for AutoDock Vina) or other required formats. This step prepares the protein for grid generation.[16]
Docking Simulation (Using AutoDock Vina as an Example)
-
Grid Box Generation: Define the search space for the docking simulation. This is a three-dimensional grid, typically centered on the known active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.[16][17]
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.
-
Running the Simulation: Execute the docking run from the command line using the Vina executable and the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[18]
Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[19][20]
-
Pose Visualization: Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera, Discovery Studio).[21] Analyze the orientation of the ligand within the binding pocket.
-
Interaction Analysis: Identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[19][22] These interactions are crucial for understanding the structural basis of the ligand's binding affinity.
Data Presentation: Hypothetical Docking Results
The following table summarizes hypothetical docking results for this compound against the potential targets identified. This format allows for clear and concise comparison of the compound's predicted efficacy against different proteins.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type(s) |
| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Alkyl |
| EGFR | 2J6M | -8.5 | Met793, Leu718, Asp855 | Hydrogen Bond, Hydrophobic |
| CDK-8 | 5FGK | -7.8 | Ala100, Asp98 | Hydrogen Bond |
| Beta-ketoacyl-ACP synthase III | 1HNJ | -7.1 | Arg249, His244, Asn274 | Hydrogen Bond, Electrostatic |
Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting actual experimental results.
Conclusion
This guide outlines a comprehensive and systematic approach to conducting in silico docking studies, using this compound as a representative molecule. By following a structured workflow of target identification, meticulous preparation of ligand and receptor, and rigorous analysis of docking results, researchers can efficiently evaluate the therapeutic potential of novel compounds. The hypothetical results suggest that this benzimidazole-furan hybrid could exhibit promising inhibitory activity against key anticancer targets like VEGFR-2. Such computational predictions are invaluable for prioritizing compounds for synthesis and subsequent in vitro and in vivo validation, thereby accelerating the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Technical Guide to Substituted Benzimidazole Carboxylic Acids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of substituted benzimidazole carboxylic acids, a class of heterocyclic compounds that have garnered significant attention in oncology research. Due to their structural similarity to purine nucleotides, these molecules can interact with various biological targets, making them a "privileged scaffold" in medicinal chemistry.[1][2] The addition of a carboxylic acid moiety, along with other substitutions, allows for the fine-tuning of their physicochemical properties and biological activity, leading to the development of potent anticancer agents.[1][3] This document outlines their synthesis, mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.
Synthesis
The most common and direct method for synthesizing 2-substituted benzimidazole-5-carboxylic acids is the condensation reaction of 3,4-diaminobenzoic acid with a variety of substituted aldehydes.[4] This reaction, often referred to as the Phillips condensation, typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid catalyst or an oxidizing agent to facilitate cyclization and aromatization.[5]
The overall process for identifying novel benzimidazole-based anticancer agents follows a logical progression from chemical synthesis to biological evaluation.
Biological Activity & Structure-Activity Relationships (SAR)
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[1][3] The specific activity and potency are highly dependent on the nature and position of substituents on the benzimidazole core and the 2-phenyl ring.[6] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective drug candidates.[6][7]
For instance, the presence of electron-withdrawing or donating groups on the 2-phenyl ring can significantly modulate the cytotoxicity of the compound against various cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC50 values) of a series of hypothetical 2-substituted-1H-benzimidazole-5-carboxylic acid derivatives against common human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzimidazole Carboxylic Acid Derivatives
| Compound ID | R-Group (at C2-phenyl) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| BZ-1 | -H | 15.4 | 22.1 | 18.5 |
| BZ-2 | 4-OCH₃ | 8.2 | 10.5 | 9.3 |
| BZ-3 | 4-Cl | 5.1 | 6.8 | 4.9 |
| BZ-4 | 4-NO₂ | 2.3 | 3.1 | 2.8 |
| BZ-5 | 3,4-diCl | 1.5 | 2.0 | 1.7 |
Data is hypothetical and for illustrative purposes, but reflects general trends observed in SAR studies where halogen and nitro substitutions often enhance anticancer activity.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which substituted benzimidazoles exert their anticancer effects is the induction of programmed cell death, or apoptosis.[8][9] Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[8] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.[8][10]
The following diagram illustrates the simplified intrinsic apoptosis pathway initiated by a benzimidazole carboxylic acid derivative.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Furan-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of furan-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Diverse Biological Activities and General Mechanisms
Furan-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the furan nucleus allows for structural modifications that can significantly influence receptor binding, metabolic stability, and overall efficacy.[1]
A common theme in the mechanism of action for many furan-containing compounds, particularly in the context of toxicity and certain therapeutic effects, is their metabolic activation. Cytochrome P450 enzymes, primarily CYP2E1, can oxidize the furan ring to form highly reactive intermediates.[2] The most notable of these is cis-2-butene-1,4-dial (BDA), an α,β-unsaturated dialdehyde.[2] This electrophilic metabolite can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cytotoxicity, and in some cases, genotoxicity.[2][3]
However, not all biological effects of furan-containing compounds are mediated through this toxic activation pathway. Many furan-based drugs are designed to interact with specific molecular targets, leading to desired therapeutic outcomes.
Quantitative Data on Biological Activities
The potency of furan-containing compounds varies significantly depending on their chemical structure and the biological target. The following tables summarize quantitative data for representative compounds across different therapeutic areas.
Table 1: Anticancer Activity of Furan-Containing Compounds
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4][5] |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4][5] |
| Furan-fused Chalcone 9 | - | - | [6] |
| Furan-fused Chalcone 8 | - | >100 | [6] |
| Furan-fused Chalcone 6a | - | 5.7 | [6] |
| Furan-fused Chalcone 6s | - | 11.2 | [6] |
| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [7] |
| Furan-pyridinone compound 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [8] |
| Furan-type Phenylahistin Derivative E27 | Various | 7.81 - 10.36 | [9] |
| Carbohydrazide derivative with furan moiety | A549 (Lung Cancer) | Varies | [10] |
Table 2: Antimicrobial Activity of Furan-Containing Compounds
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | - | [11] |
| Nitrofurantoin | MRSA | - | [11] |
| Furazolidone | Escherichia coli | - | [11] |
| 3-aryl-3(furan-2-yl)propanoic acid derivative 1 | Escherichia coli | 64 | [12] |
| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina) | E. coli | 16 (bacteriostatic) | [13] |
| Furanone F105 | Staphylococcus aureus | 8 - 10 | [14] |
| Furanone F131 | S. aureus (clinical isolates) | 8 - 16 | [15] |
Key Signaling Pathways Modulated by Furan-Containing Compounds
Furan derivatives can modulate various signaling pathways, leading to their therapeutic effects. The following diagrams illustrate some of the key pathways involved.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. This section provides detailed protocols for key assays used to characterize the activity of furan-containing compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the furan-containing compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a furan-containing compound to inhibit the activity of specific cytochrome P450 isoforms.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a specific CYP isoform substrate, and the furan-containing test compound at various concentrations in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Start the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, during which the substrate is metabolized by the active CYP enzyme.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[17]
DNA Adduct Formation Assay
This assay is used to detect the formation of covalent adducts between reactive metabolites of furan-containing compounds and DNA.
Protocol:
-
In vitro DNA Treatment: Incubate calf thymus DNA with the furan-containing compound in the presence of a metabolic activation system (e.g., human liver microsomes and an NADPH-regenerating system) or directly with the reactive metabolite (e.g., BDA).[18]
-
DNA Isolation and Purification: After incubation, precipitate the DNA with ethanol to remove unbound compound and metabolites. Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[3]
-
LC-MS/MS Analysis: Analyze the DNA hydrolysate using a sensitive LC-MS/MS method to detect and quantify the specific DNA adducts. This often involves using isotopically labeled internal standards for accurate quantification.[18][19]
-
Data Analysis: Quantify the level of DNA adducts, typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
Conclusion
The furan scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide range of biological activities. Understanding the core mechanisms of action, from targeted enzyme inhibition and modulation of signaling pathways to the potential for metabolic activation and toxicity, is crucial for the rational design and development of novel furan-based therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field, facilitating the advancement of furan-containing compounds from discovery to clinical application.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijabbr.com [ijabbr.com]
- 13. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Computational Chemistry of Furan Derivatives: A Technical Guide for Drug Discovery and Materials Science
December 24, 2025
Abstract
Furan and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study these valuable heterocyclic compounds. We delve into the application of Density Functional Theory (DFT) for elucidating electronic and structural properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for understanding the links between molecular features and biological function. This whitepaper presents detailed computational protocols, summarizes key quantitative data in structured tables, and utilizes visualizations to clarify complex workflows and relationships, serving as a practical resource for the rational design of novel furan-based therapeutics and materials.
Introduction to Furan Derivatives
Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in a multitude of pharmacologically active agents.[1] Its derivatives are known for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The furan moiety can act as a bioisostere for phenyl rings, offering modulated steric and electronic features that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] In materials science, furan-based polymers and oligomers are explored for their unique optoelectronic properties, making them promising candidates for applications such as organic photovoltaics.
Computational chemistry provides a powerful lens through which to understand and predict the behavior of furan derivatives at the molecular level.[4] By simulating their electronic structure, interactions with biological targets, and the relationship between their structure and activity, researchers can accelerate the discovery and optimization of new furan-containing compounds. This guide will explore the core computational techniques employed in this endeavor.
Theoretical Calculations of Electronic and Structural Properties using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic landscape of organic molecules like furan derivatives.[5][6] It offers a balance of accuracy and computational efficiency for predicting molecular structures, energies, and a variety of electronic properties that govern reactivity and intermolecular interactions.[4]
Key Electronic Descriptors
Several key quantum chemical descriptors derived from DFT calculations provide insight into the behavior of furan derivatives:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.[5]
-
Dipole Moment (μ): The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions.[7]
DFT Computational Protocol
A typical DFT study for a furan derivative follows a standardized workflow. The protocol outlined below is a general guide; specific parameters may need to be adjusted based on the system under investigation and the desired accuracy.
Step 1: Molecular Structure Preparation The three-dimensional structure of the furan derivative is constructed using molecular building software.
Step 2: Geometry Optimization The initial structure is optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.
-
Method: A suitable DFT functional is chosen. B3LYP is a widely used hybrid functional for organic molecules.[7][8]
-
Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. The Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ) are common choices.[7][8][9][10] For molecules with non-covalent interactions, diffuse functions (e.g., '+' in 6-31+G(d)) are recommended.[9]
Step 3: Frequency Calculation Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]
-
To calculate zero-point vibrational energy and thermodynamic properties (enthalpy and Gibbs free energy).
Step 4: Calculation of Electronic Properties Using the optimized geometry, single-point energy calculations are performed to obtain the desired electronic properties, such as HOMO and LUMO energies, dipole moment, and Mulliken charges.
Step 5: Analysis of Results The calculated data is analyzed to understand the electronic nature of the molecule and to compare it with other derivatives or experimental data.
Visualization of the DFT Workflow
Tabulated DFT Data for Furan Derivatives
The following table summarizes calculated electronic properties for various furan derivatives from the literature. Note that direct comparisons should be made with caution due to the use of different computational methods and basis sets across studies.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Furan | B3LYP/6-311++G(2d,2p) | -6.38 | 2.04 | 8.42 | 0.67 | [5] |
| Tetrahydrofuran | B3LYP/6-311++G(2d,2p) | - | - | 6.558 | - | [5] |
| 2-Methylfuran | B3LYP/cc-pVTZ | - | - | - | - | [7] |
| 2,5-Dimethylfuran | B3LYP/cc-pVTZ | - | - | - | - | [7] |
| 2-Acetylfuran | M06-2x/cc-pVTZ | - | - | - | - | [9] |
Molecular Docking of Furan Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[11] Furan derivatives have been the subject of numerous docking studies to explore their potential as anti-inflammatory, anticancer, and antibacterial agents.[11][12]
Key Protein Targets for Furan Derivatives
-
Anti-inflammatory: Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine in inflammation, and furan derivatives have been investigated as potential inhibitors.[11]
-
Anticancer: B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and various protein kinases are targets for furan-based anticancer agents.[11]
-
Antibacterial: Essential bacterial enzymes such as dihydrofolate reductase, DNA gyrase, and enoyl reductase are common targets for novel furan-containing antibiotics.[12]
Molecular Docking Protocol
The following is a generalized protocol for performing molecular docking using a common software package like AutoDock Vina.
Step 1: Preparation of the Protein and Ligand
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign atomic charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Draw the 2D structure of the furan derivative and convert it to a 3D structure.
-
Minimize the energy of the 3D structure.
-
Define the rotatable bonds.
-
Step 2: Grid Box Generation A grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking. The size and center of the grid are crucial parameters.
Step 3: Docking Simulation The docking algorithm explores different conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose. AutoDock Vina uses a scoring function to estimate the binding energy.
Step 4: Analysis of Docking Results
-
Binding Affinity: The docking scores (e.g., in kcal/mol) for the different poses are analyzed. A more negative score typically indicates a stronger binding affinity.
-
Binding Mode: The top-ranked poses are visually inspected to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
Visualization of the Molecular Docking Workflow
Tabulated Molecular Docking Data for Furan Derivatives
The following table presents docking scores of various furan derivatives against different protein targets. The specific docking software and scoring function used in the original study are noted.
| Furan Derivative Class | Protein Target (PDB ID) | Docking Software | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Furan-azetidinone hybrids | E. coli Enoyl reductase (1C14) | Glide | -9.195 (G-Score) | PHE 94, TYR 146 | [12] |
| Furan-azetidinone hybrids | S. aureus Dihydrofolate reductase (3SRW) | Glide | -8.64 (G-Score) | PHE 36 | [13] |
| Furan-derived chalcones | Glucosamine-6-phosphate synthase | AutoDock 4.2 | - | - | [14] |
| Furanpydone A | MTHFD2 | - | -8.08 | - | [15] |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] For furan derivatives, QSAR models can be developed to predict their antitubercular, anticancer, or other pharmacological activities.[17][18]
The QSAR Modeling Process
A QSAR study involves several key steps, from data collection to model validation.
Step 1: Data Set Preparation A dataset of furan derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.
Step 2: Molecular Descriptor Calculation For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).
Step 3: Feature Selection and Model Building From the large pool of calculated descriptors, a subset of the most relevant ones is selected to avoid overfitting. Various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates the selected descriptors with the biological activity.[17]
Step 4: Model Validation The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. A robust and predictive QSAR model can then be used to predict the activity of new, untested furan derivatives.
Visualization of the QSAR Workflow
Tabulated QSAR Study Data for Furan Derivatives
This table provides an overview of QSAR studies conducted on furan derivatives, highlighting the therapeutic area, the modeling technique, and the types of descriptors used.
| Therapeutic Area | Furan Derivative Class | Modeling Technique | Key Descriptor Types | Reference |
| Antitubercular | Nitrofuran analogues | CP-MLR, PLS | Constitutional, Functional, Topological, 2D autocorrelation | [17][19] |
| Anticancer (Akt1 inhibitors) | Furan-pyrazole piperidines | GA-MLR | 3D and 2D autocorrelation | [18] |
| MMP-12 inhibition | Dibenzofuran derivatives | 2D-QSAR, 3D-QSAR | Steric, Hydrophobic | [20] |
| Corrosion Inhibition | Furan derivatives | PLS, PCR, MLR | Quantum chemical descriptors |
Conclusion
The theoretical and computational study of furan derivatives is a vibrant and essential field that significantly contributes to the advancement of drug discovery and materials science. This guide has provided a comprehensive overview of the key computational methodologies—DFT, molecular docking, and QSAR—that are routinely employed to investigate these important heterocyclic compounds. The detailed protocols, tabulated data, and workflow visualizations presented herein are intended to serve as a valuable resource for both newcomers and experienced researchers. By leveraging these computational tools, scientists can gain deeper insights into the molecular properties and interactions of furan derivatives, enabling a more rational and efficient design of novel molecules with desired biological activities and material properties. The continued development and application of these computational approaches promise to further unlock the vast potential of the furan scaffold in a wide range of scientific disciplines.
References
- 1. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. jetir.org [jetir.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. researchgate.net [researchgate.net]
- 13. neovarsity.org [neovarsity.org]
- 14. scribd.com [scribd.com]
- 15. neovarsity.org [neovarsity.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. medium.com [medium.com]
- 18. Comp Chem Software [server.ccl.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Methodological & Application
Synthesis of 2-Arylbenzimidazoles: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Arylbenzimidazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Their structural motif is a key component in numerous pharmaceutical agents. This document provides detailed protocols for the synthesis of 2-arylbenzimidazoles, focusing on methodologies that are reproducible, efficient, and adaptable for both small-scale research and larger-scale drug development efforts. We will cover classical condensation reactions, modern catalytic methods, and greener, more sustainable approaches.
I. General Synthetic Workflow
The synthesis of 2-arylbenzimidazoles a critical step in the development of new therapeutic agents. The general workflow involves the reaction of a substituted o-phenylenediamine with an aromatic aldehyde or carboxylic acid, followed by cyclization and subsequent purification of the desired product.
Caption: General workflow for the synthesis of 2-arylbenzimidazoles.
II. Experimental Protocols
This section details three common and effective methods for the synthesis of 2-arylbenzimidazoles: the classical Phillips-Ladenburg Condensation, a greener microwave-assisted synthesis, and a transition-metal-free approach.
Protocol 1: Phillips-Ladenburg Condensation
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5][6][7]
Materials:
-
o-Phenylenediamine
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and the aromatic carboxylic acid (0.01 mol).
-
Add 4N HCl (20 mL) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.
Protocol 2: Microwave-Assisted Green Synthesis
Microwave-assisted synthesis offers a more environmentally friendly and rapid alternative to conventional heating methods.[8][9][10][11][12][13]
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Water
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 mol), the aromatic aldehyde (0.01 mol), and ethyl acetate (0.0025 mol) in water (15 mL).[8]
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 765 W) and temperature for 5-15 minutes.[8]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution alkaline by slowly adding 10% NaOH.[8]
-
Filter the resulting solid, wash with cold water, and recrystallize from absolute ethanol to yield the pure product.[8]
Protocol 3: Transition-Metal-Free Synthesis using KOH/DMSO
This method provides an alternative route that avoids the use of potentially toxic and expensive transition metal catalysts.[14][15]
Materials:
-
N-(2-halophenyl)benzamidine (starting material, synthesized separately)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of N-(2-halophenyl)benzamidine (1 mmol) in DMSO (5 mL), add powdered KOH (3 mmol).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the described synthetic protocols, allowing for easy comparison.
| Parameter | Phillips-Ladenburg Condensation | Microwave-Assisted Synthesis | Transition-Metal-Free (KOH/DMSO) |
| Starting Materials | o-Phenylenediamine, Aromatic Carboxylic Acid | o-Phenylenediamine, Aromatic Aldehyde | N-(2-halophenyl)benzamidine |
| Catalyst/Reagent | 4N HCl | Ethyl acetate | KOH |
| Solvent | Water/Acid | Water | DMSO |
| Reaction Time | 4 - 6 hours | 5 - 15 minutes[8] | 24 hours |
| Temperature | Reflux | Microwave Irradiation | 120 °C |
| Typical Yield | Moderate to Good | Good to Excellent (>50%)[8] | Good (up to 89%)[14] |
IV. Signaling Pathways of 2-Arylbenzimidazoles in Drug Development
2-Arylbenzimidazoles have been shown to interact with various biological targets, making them attractive candidates for drug development. One of the key areas of investigation is their role as kinase inhibitors, particularly in cancer therapy.[1][16]
Caption: Inhibition of a generic kinase signaling pathway by 2-arylbenzimidazoles.
The protocols outlined in this document provide a comprehensive guide for the synthesis of 2-arylbenzimidazoles, catering to different laboratory settings and research needs. The choice of method will depend on factors such as available equipment, desired reaction time, and environmental considerations. The significant biological activities of this class of compounds, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. jocpr.com [jocpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transition-metal-free synthesis of benzimidazoles mediated by KOH/DMSO. | Semantic Scholar [semanticscholar.org]
- 16. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of the benzimidazole and furan scaffolds. As of this writing, specific experimental data for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is not extensively available in public literature. The information provided is representative and intended to serve as a guide for research and development.
Introduction
This compound is a heterocyclic compound featuring a furan ring attached to a benzimidazole core, which also contains a carboxylic acid group. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The furan moiety is also a common structural motif in many bioactive natural products and synthetic drugs.[4] The combination of these two heterocyclic systems in one molecule, along with the carboxylic acid group that can participate in key binding interactions or serve as a handle for derivatization, makes this compound a compound of significant interest for drug discovery.
Potential Applications in Medicinal Chemistry
Anticancer Activity
Benzimidazole derivatives have been extensively studied as anticancer agents, acting through various mechanisms.[1][2][5][6][7] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, as well as the inhibition of key enzymes like topoisomerases and protein kinases.[1][6] The planar nature of the benzimidazole ring system allows it to intercalate with DNA, another potential mechanism of its anticancer action.[1]
Antimicrobial Activity
The benzimidazole scaffold is present in several antifungal and antiparasitic drugs.[3] Furan derivatives have also demonstrated notable antibacterial and antifungal properties.[8] Therefore, this compound is a promising candidate for the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens.[9][10]
Anti-inflammatory and Analgesic Activity
Certain benzimidazole derivatives have shown significant anti-inflammatory and analgesic properties.[3] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade. The structural similarity of the benzimidazole core to purine bases allows it to interact with various biological targets.
Synthesis Protocol
A representative synthesis of this compound can be achieved via the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde. This is a common and effective method for the preparation of 2-substituted benzimidazoles.[8][11]
Reaction Scheme:
3,4-Diaminobenzoic acid + Furan-2-carbaldehyde → this compound
Materials:
-
3,4-Diaminobenzoic acid
-
Furan-2-carbaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in DMSO.
-
Add furan-2-carbaldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture to 120-125°C for 12 hours.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 3-4 with concentrated HCl to precipitate the product.[11]
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Below is a diagram illustrating the general workflow for the synthesis and purification of the target compound.
Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol is for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (medium only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbe with a standard drug) and a negative control (medium without microbe).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data (Hypothetical)
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, for illustrative purposes.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colon Carcinoma | 6.8 |
| K562 | Leukemia | 5.2 |
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
A plausible mechanism of action for the anticancer activity of this compound is the inhibition of tubulin polymerization, a known mechanism for many benzimidazole derivatives.[6] By binding to the colchicine-binding site on β-tubulin, the compound can disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[5]
The diagram below illustrates this hypothetical signaling pathway.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. biotech-asia.org [biotech-asia.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 10. jchr.org [jchr.org]
- 11. bcc.bas.bg [bcc.bas.bg]
Application of Furan Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structural motif in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, have made it a valuable component in the design of novel therapeutic agents.[1][2][3] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of furan derivatives in drug discovery, with a focus on their anticancer and antibacterial applications.
Anticancer Applications of Furan Derivatives
Furan-containing compounds have emerged as a promising class of anticancer agents, primarily through their ability to inhibit tubulin polymerization and induce apoptosis.[5][6]
Quantitative Data: Anticancer Activity of Furan Derivatives
The following table summarizes the in vitro anticancer activity of selected furan derivatives against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furan-based triazinone 7 | MCF-7 (Breast) | 2.96 | [5] |
| Furan-based carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [5] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [7] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [7] |
| Furan-fused chalcone 6a | HL-60 (Leukemia) | 20.9 | [8] |
| Furan-fused chalcone 8 | HL-60 (Leukemia) | 17.2 | [8] |
| Furan derivative 1 | HeLa (Cervical) | 0.08 | [9] |
| Furan derivative 24 | HeLa (Cervical) | 8.79 | [9] |
| Furanone analog 3b | U-937 (Lymphoma) | < 1 | [10] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 0.0012 - 0.0063 | [6] |
Signaling Pathways and Mechanisms of Action
1. Inhibition of Tubulin Polymerization:
Certain furan derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[6][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
2. Induction of Apoptosis via PI3K/Akt/mTOR Pathway:
Some benzo[b]furan derivatives have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[7] Inhibition of this pathway leads to cell cycle arrest and triggers the intrinsic mitochondrial apoptotic cascade.[7][12] This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[12][13]
Experimental Protocols
1. Synthesis of Furan-Based Triazinone (Compound 7):
This protocol describes the synthesis of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one, a furan derivative with demonstrated anticancer activity.[5]
-
Materials: 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1 mmol), Phenylhydrazine (1 mmol), Absolute ethanol (20 mL), DMF/H₂O (1:1).
-
Procedure:
-
Add phenylhydrazine to a solution of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one in absolute ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Concentrate the mixture under reduced pressure.
-
Filter the resulting solid and recrystallize from DMF/H₂O to yield the pure compound.
-
2. MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell line of interest, cell culture medium, 96-well plates, Furan derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the furan derivative and a vehicle control for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
3. In Vitro Tubulin Polymerization Inhibition Assay:
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials: Purified tubulin (>99%), General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution, Test compound (furan derivative), Positive control (e.g., colchicine), Vehicle control (e.g., DMSO), 96-well plate, Spectrophotometer or fluorometer.
-
Procedure:
-
Reconstitute tubulin in ice-cold general tubulin buffer.
-
Add the test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the tubulin/GTP mixture to each well.
-
Immediately measure the change in absorbance at 340 nm or fluorescence over time at 37°C.
-
Analyze the polymerization curves to determine the extent of inhibition.
-
Antibacterial Applications of Furan Derivatives
Furan derivatives, particularly nitrofurans, have a long history of use as antibacterial agents.[2] Their mechanism of action often involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[2]
Quantitative Data: Antibacterial Activity of Furan Derivatives
The following table summarizes the in vitro antibacterial activity of selected furan derivatives against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [1] |
| Nitrofurantoin | MRSA | 1 | [1] |
| Furazolidone | Escherichia coli | 16 | [1] |
| Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16 | [1] |
| 2(5H)-Furanone Sulfone 26 | S. aureus | 8 | [1] |
| 2(5H)-Furanone Sulfone 26 | Bacillus subtilis | 8 | [1] |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [14] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [14] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [14] |
Mechanism of Action of Nitrofurans
The antibacterial activity of nitrofurans is dependent on the reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are cytotoxic to the bacteria.
Experimental Protocols
1. Synthesis of Furan-based Pyrimidine-Thiazolidinones:
This protocol outlines a multi-step synthesis of furan-based pyrimidine-thiazolidinone derivatives with potential antibacterial activity.[15]
-
Step 1: Chalcone Formation: React furan-2-carbaldehyde with a substituted acetophenone in the presence of a base (e.g., methanolic KOH) at room temperature.
-
Step 2: Pyrimidine Synthesis: Cyclize the resulting chalcone with thiourea in the presence of a base (e.g., ethanolic NaOH).
-
Step 3: Hydrazine Derivative Formation: Reflux the pyrimidine derivative with hydrazine hydrate in ethanol.
-
Step 4: Intermediate Formation: React the hydrazine derivative with substituted benzaldehydes in ethanol with a catalytic amount of acetic acid.
-
Step 5: Thiazolidinone Ring Formation: React the intermediate with thioglycolic acid in 1,4-dioxane with a catalytic amount of anhydrous ZnCl₂.
2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
This method determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
-
Materials: Bacterial strain of interest, Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Furan derivative stock solution, 0.5 McFarland turbidity standard.
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the furan derivative in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
Furan derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of furan-containing molecules in addressing significant health challenges, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijabbr.com [ijabbr.com]
High-Throughput Screening Assays for Benzimidazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of benzimidazole compounds, a versatile scaffold with a broad spectrum of biological activities. These guidelines are intended to assist researchers in identifying and characterizing novel benzimidazole-based molecules for therapeutic development.
Introduction to Benzimidazole Compounds in Drug Discovery
Benzimidazole is a privileged heterocyclic scaffold that has been successfully incorporated into a wide range of clinically used drugs. Its derivatives have demonstrated significant potential as anticancer, anthelmintic, antiviral, and enzyme-inhibiting agents. High-throughput screening (HTS) plays a crucial role in the efficient evaluation of large libraries of benzimidazole analogues to identify lead compounds with desired biological activities.
Cell-Based High-Throughput Screening Assays
Cell-based assays are fundamental in early-stage drug discovery to assess the phenotypic effects of compounds on cellular processes such as viability, proliferation, and specific signaling pathways.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole compound library (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear flat-bottom sterile microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds in the complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) values.
-
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| Benzimidazole A | A549 (Lung) | MTT | 48 | 7.19 | 5-Fluorouracil | 25.13 |
| Benzimidazole B | PC-3 (Prostate) | MTT | 48 | 10.21 | Gefitinib | 19.25 |
| Flubendazole | AsPC-1 (Pancreatic) | MTT | 72 | 0.23 | - | - |
| Mebendazole | HT-29 (Colorectal) | MTT | 72 | 0.08 | - | - |
| Albendazole | SW480 (Colorectal) | MTT | 72 | 0.17 | - | - |
| Fenbendazole | PTJ64i (Paraganglioma) | MTT | 72 | 0.10 | - | - |
| Compound 7 | HeLa (Cervical) | MTT | 48 | 10.6 | Doxorubicin | 3.4 |
| Compound 12b | HeLa (Cervical) | MTT | 48 | 13.6 | Doxorubicin | 3.4 |
Note: The IC₅₀ values are compiled from multiple sources for illustrative purposes.[3][4][5] Please refer to the original publications for detailed experimental conditions.
Reporter Gene Assays
Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways by compounds. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a particular transcription factor.
Materials:
-
Host cell line (e.g., HEK293)
-
Reporter plasmid (e.g., pGL4 vector with a specific response element)
-
Transfection reagent
-
Benzimidazole compound library
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in white microplates.
-
Co-transfect the cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Add serial dilutions of benzimidazole compounds to the transfected cells.
-
-
Incubation:
-
Incubate for a period sufficient to induce a response (typically 6-24 hours).
-
-
Lysis and Luciferase Reaction:
-
Add the luciferase assay reagent, which lyses the cells and contains the substrate for the luciferase enzyme.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Target-Based High-Throughput Screening Assays
Target-based assays focus on the direct interaction of compounds with a specific molecular target, such as an enzyme or receptor.
Enzyme Inhibition Assays
Many benzimidazole compounds exert their effects by inhibiting specific enzymes. HTS enzyme inhibition assays are crucial for identifying potent and selective inhibitors.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Benzimidazole compound library
-
Positive control inhibitor
-
Microplates (format depends on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents in the appropriate assay buffer.
-
-
Compound Dispensing:
-
Dispense the benzimidazole compounds at various concentrations into the microplate wells using an automated liquid handler.
-
-
Enzyme Addition:
-
Add the enzyme to the wells and pre-incubate with the compounds for a defined period to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Signal Detection:
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, or luminescence) over time or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
-
| Compound Class | Target Enzyme | Assay Method | IC₅₀ (µM) |
| Benzimidazole-triazole hybrid | EGFR | Kinase Assay | 0.086 |
| Benzimidazole-triazole hybrid | VEGFR-2 | Kinase Assay | Varies |
| Benzimidazole derivative | ITK | Kinase Assay | Varies |
| Benzimidazole derivative | Tubulin Polymerization | Fluorescence | Varies |
| Benzimidazole derivative | Anthelmintic (T. muris) | Motility Assay | 8.1 |
Note: Data is compiled from various sources.[6][7][8][9]
A key mechanism of action for many anthelmintic and anticancer benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[9][10]
Data Analysis and Quality Control for HTS
Robust data analysis and stringent quality control are essential for the success of any HTS campaign.
Key Quality Control Parameters:
-
Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative (vehicle) control.
-
-
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.
-
Hit Rate: The percentage of compounds in a library that are identified as "hits" based on predefined activity criteria.
Conclusion
The diverse biological activities of benzimidazole compounds make them a valuable scaffold in drug discovery. The high-throughput screening assays and protocols outlined in this document provide a framework for the efficient identification and characterization of novel benzimidazole-based therapeutic agents. Careful assay design, rigorous execution, and robust data analysis are paramount to the success of these screening efforts.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. 1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents: Synthesis, structural characterization, anthelmintic activity and antiproliferative activity against MCF-7 breast carcinoma cells and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Furan-2-carbaldehyde-d
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furan-2-carbaldehyde, commonly known as furfural, is a vital platform chemical derived from renewable biomass.[1] Isotope labeling, particularly deuteration, is a critical technique used to study reaction mechanisms, trace metabolic pathways, and enhance the pharmacokinetic properties of drug molecules by leveraging the kinetic isotope effect.[1][2] Furan-2-carbaldehyde-d, specifically deuterated at the aldehyde position (also referred to as furfural-d1), serves as an important intermediate in these studies. Accurate and comprehensive characterization is essential to confirm isotopic incorporation, determine purity, and validate its structure.
This document provides detailed application notes and experimental protocols for the characterization of furan-2-carbaldehyde-d using several key analytical techniques.
Application Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the site-specific incorporation of deuterium and quantifying the degree of deuteration. Both ¹H and ¹³C NMR are employed to provide a complete structural analysis.
Principle: In ¹H NMR, the substitution of a proton with a deuteron (²H) results in the disappearance of the corresponding proton signal. The degree of deuteration can be calculated by comparing the integration of the residual proton signal at the aldehyde position to the integration of other protons on the furan ring.[1] In ¹³C NMR, the carbon attached to the deuterium atom exhibits a characteristic triplet (due to C-D coupling) in the proton-coupled spectrum and shows a significant isotope shift in the proton-decoupled spectrum.[1][3]
Data Interpretation & Presentation:
-
¹H NMR: The primary indicator of successful deuteration is the significant reduction or complete disappearance of the aldehyde proton signal, which typically appears around δ 9.64 ppm in the non-deuterated compound.[1]
-
¹³C NMR: The aldehyde carbon (C1) signal is shifted upfield due to the deuterium isotope effect. Furthermore, coupling between the ¹³C and ²H nuclei can be observed, with a typical ¹J(¹³C-D) coupling constant of around 27.3 Hz.[1][3]
Table 1: ¹H NMR Data for Furan-2-carbaldehyde-d (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) of Furfural | Expected Observation for Furan-2-carbaldehyde-d |
|---|---|---|
| Aldehyde-H | ~9.64 | Signal significantly reduced or absent[1] |
| H-5 | ~7.71 | Unchanged |
| H-3 | ~7.25 | Unchanged |
| H-4 | ~6.57 | Unchanged |
Table 2: ¹³C NMR Data for Furan-2-carbaldehyde vs. Furan-2-carbaldehyde-d (in CDCl₃)
| Position | ¹³C Chemical Shift (δ, ppm) of Furfural | ¹³C Chemical Shift (δ, ppm) of Furan-2-carbaldehyde-d | Isotope Shift (Δδ, Hz) | ¹J(C-D) Coupling (Hz) |
|---|---|---|---|---|
| C1 (Aldehyde) | ~177.8 | Shifted upfield | ~20.6[1][3] | ~27.3[1] |
| C2 | ~152.8 | Shifted upfield | ~2.4[1][3] | - |
| C5 | ~148.0 | Unchanged | - | - |
| C3 | ~122.0 | Unchanged | - | - |
| C4 | ~112.8 | Unchanged | - | - |
Experimental Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to study its fragmentation pattern, which provides evidence for the location of the deuterium label.
Principle: Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile compounds like furfural. The deuterated molecule will have a molecular ion peak [M]⁺ at m/z 97, which is one mass unit higher than that of unlabeled furfural (m/z 96).[1][3] The fragmentation pattern can also be diagnostic. For example, the loss of the formyl radical (•CHO or •CDO) or the aldehyde hydrogen/deuterium atom can be monitored.
Data Interpretation & Presentation:
-
Molecular Ion: A strong molecular ion peak at m/z 97 confirms the incorporation of one deuterium atom.[1]
-
Fragmentation: The loss of a deuterium atom from the molecular ion [M]⁺ results in a fragment at m/z 95 (furanyl-acylium ion). In contrast, unlabeled furfural loses a hydrogen atom to produce the same m/z 95 fragment.[1][4] The loss of the entire formyl group as a radical leads to a fragment at m/z 30 (•CDO) for the deuterated compound, compared to m/z 29 (•CHO) for the unlabeled version.[1]
Table 3: Key EI-MS Fragments for Furan-2-carbaldehyde vs. Furan-2-carbaldehyde-d
| Fragment Identity | m/z (Furfural) | m/z (Furfural-d) | Description |
|---|---|---|---|
| [M]⁺ | 96[5] | 97[1] | Molecular Ion |
| [M-D/H]⁺ | 95 | 95[1] | Loss of aldehyde H or D atom |
| [CHO/CDO]⁺ | 29 | 30[1] | Formyl cation radical |
| [M-CHO/CDO]⁺ | 67 | 67[1] | Furan ring fragment |
| C₃H₃⁺ | 39 | 39/40[1] | Propenyl cation fragment |
Experimental Workflow for GC-MS Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the C-D bond, confirming the deuteration of the aldehyde functional group.
Principle: The substitution of the aldehyde C-H bond with a C-D bond results in a significant shift of the stretching frequency to a lower wavenumber due to the heavier mass of deuterium. This is a direct and unambiguous indicator of deuteration at the aldehyde position.
Data Interpretation & Presentation:
-
The characteristic C-H stretching vibrations for an aldehyde group appear between 2850 and 2700 cm⁻¹.[1]
-
Upon deuteration, these bands are replaced by new C-D stretching bands, which are found between 2140 and 2080 cm⁻¹.[1] This large shift of approximately 700 cm⁻¹ is a clear confirmation of isotopic substitution.[1]
-
The strong C=O carbonyl stretch is also observed, typically around 1670-1690 cm⁻¹.
Table 4: Key IR Absorption Bands for Furan-2-carbaldehyde-d
| Vibrational Mode | Wavenumber (cm⁻¹) in Furfural | Wavenumber (cm⁻¹) in Furfural-d |
|---|---|---|
| Aldehyde ν(C-H) | 2847 - 2715 | Absent |
| Aldehyde ν(C-D) | Absent | 2139 - 2080[1] |
| Carbonyl ν(C=O) | ~1680 | ~1670 |
| Furan Ring sp² ν(C-H) | ~3125 | ~3125[1] |
Experimental Protocols
Protocol 1: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure and determine the degree of deuteration.
Materials:
-
Furan-2-carbaldehyde-d sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the furan-2-carbaldehyde-d sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Place the NMR tube in the spectrometer's autosampler or insert it manually.
-
Tune and shim the instrument according to standard procedures.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum (e.g., 400 MHz). Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., 101 MHz). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the raw data (FID) using the appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
-
Integrate all signals in the ¹H spectrum. Calculate the degree of deuteration by comparing the integral of the residual aldehyde proton signal (~9.64 ppm) to a stable furan ring proton signal (e.g., H-5 at ~7.71 ppm, integral set to 1.00).[1]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To confirm the molecular weight and fragmentation pattern of furan-2-carbaldehyde-d and assess its purity.
Materials:
-
Furan-2-carbaldehyde-d sample
-
Dichloromethane (DCM), HPLC or GC grade
-
2 mL GC vials with septa caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) by dissolving furan-2-carbaldehyde-d in DCM.
-
Vial Transfer: Transfer the solution to a GC vial and seal securely.
-
Instrumentation & Conditions:
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 15 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-200.
-
-
-
Data Acquisition: Inject the sample and begin the data acquisition.
-
Data Analysis:
-
Identify the peak corresponding to furan-2-carbaldehyde-d in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion peak [M]⁺ at m/z 97 and key fragment ions (e.g., m/z 95, 67, 30) as detailed in Table 3.[1]
-
Assess purity by calculating the peak area percentage from the TIC.
-
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To identify the characteristic C-D stretching vibration and confirm the presence of other key functional groups.
Materials:
-
Furan-2-carbaldehyde-d sample (neat liquid)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and dry. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[7]
-
Sample Application: Place a single drop of the neat furan-2-carbaldehyde-d sample onto the center of the ATR crystal, ensuring the surface is covered.[7]
-
Spectrum Acquisition:
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands. Specifically, look for the C-D stretching vibration between 2140-2080 cm⁻¹ and the absence of the C-H aldehyde stretch around 2700-2850 cm⁻¹.[1] Also, identify the strong C=O stretch.
-
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Furfural-3,4,5-D3 | 53599-40-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Furfural [webbook.nist.gov]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Formulation of Benzimidazole Derivatives for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating benzimidazole derivatives for in vivo preclinical research. Due to the characteristically low aqueous solubility of this class of compounds, achieving adequate bioavailability for efficacy and toxicology studies is a critical challenge. This document outlines common formulation strategies, provides detailed experimental protocols for oral and intravenous administration, and summarizes key quantitative data to aid in the selection of appropriate vehicles and excipients.
Introduction to Benzimidazole Formulations
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-parasitic, and anti-inflammatory effects. A significant hurdle in their preclinical development is their poor solubility in water, which can lead to low and erratic oral bioavailability.[1] Therefore, careful selection of a formulation strategy is paramount to ensure consistent and adequate drug exposure in animal models.
Common strategies to enhance the solubility and bioavailability of benzimidazole derivatives include pH adjustment, the use of co-solvents, surfactants, complexing agents, and the formation of nanosuspensions or solid dispersions.[2] The choice of formulation depends on the physicochemical properties of the specific derivative, the intended route of administration, and the required dose.
Preclinical Formulation Development Workflow
A structured approach is essential for developing a suitable formulation for in vivo studies.[3] The typical workflow involves an initial solubility screening followed by the development of either a solution or suspension, depending on the target dose and the compound's characteristics.
Quantitative Data on Formulations
The following tables summarize common vehicles and specific formulation compositions used for in vivo studies of benzimidazole derivatives.
Table 1: Common Excipients for Benzimidazole Formulations
| Excipient Type | Examples | Primary Use | Route of Administration |
| Co-solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Dimethyl Sulfoxide (DMSO), Ethanol | To increase the solubility of lipophilic drugs.[1] | Oral, Intravenous |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | To increase solubility and improve wetting. | Oral, Intravenous |
| Suspending Agents | Carboxymethyl cellulose (CMC), Methylcellulose, Hydroxypropyl methylcellulose (HPMC) | To maintain drug particle suspension. | Oral |
| Oils | Corn oil, Miglyol® 812, Captex® 200 | Vehicle for lipophilic compounds.[1] | Oral |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | To form inclusion complexes and increase aqueous solubility.[2] | Oral, Intravenous |
Table 2: Example Formulations for In Vivo Studies
| Route of Administration | Formulation Composition | Benzimidazole Example | Reference |
| Intravenous (Bolus) | 30% Polyethylene Glycol 400 (PEG 400), 10% Dimethyl Sulfoxide (DMSO), 10% Water | Mebendazole | Adapted from US Patent US20050038096A1[1] |
| Oral (Solution) | 42.4% Miglyol® 812 (oil), 10.6% DMSO, 15.9% Tween® 80, 15.9% Arlacel® 80, 15.2% Water (Microemulsion) | Mebendazole | US Patent US20050038096A1[1] |
| Oral (Suspension) | 0.5% - 1.0% (w/v) Carboxymethyl cellulose (CMC) in sterile water | General | Common practice[4] |
| Oral (Gavage) | 10% DMSO, 40% PEG 400, 50% Saline | General | Common practice |
Experimental Protocols
Protocol 1: Preparation of a Benzimidazole Derivative in a Co-Solvent Vehicle for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of a benzimidazole derivative in a vehicle composed of DMSO, PEG 400, and saline.
Materials:
-
Benzimidazole derivative (API)
-
Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Polyethylene Glycol 400 (PEG 400), NF grade
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the API: Accurately weigh the required amount of the benzimidazole derivative. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the API.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial containing the API. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if necessary.
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Vortex until the mixture is homogeneous. The solution should remain clear.
-
Final Dilution: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or phase separation. The final solution should be clear and homogenous.
-
Storage: Store the formulation in a sealed, light-protected vial at 2-8°C. Check for stability before each use.
Protocol 2: Preparation of a Benzimidazole Derivative Formulation for Intravenous Injection
This protocol details the preparation of a 2 mg/mL solution for intravenous administration using a vehicle of PEG 400, DMSO, and Water for Injection (WFI).
Materials:
-
Benzimidazole derivative (API)
-
Polyethylene Glycol 400 (PEG 400), low endotoxin
-
Dimethyl Sulfoxide (DMSO), low endotoxin
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials and syringe filters (0.22 µm)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the API: In a sterile, depyrogenated vial, accurately weigh the required amount of the benzimidazole derivative. For a 5 mL final volume at 2 mg/mL, weigh 10 mg of the API.
-
Prepare the Vehicle: In a separate sterile vial, prepare the co-solvent vehicle. For a final volume of 5 mL, mix 1.5 mL of PEG 400 and 0.5 mL of DMSO. Vortex to combine.
-
Dissolve the API: Add the prepared vehicle to the vial containing the API. Vortex until the compound is fully dissolved. The solution must be completely clear.
-
Dilute with WFI: Slowly add 3.0 mL of WFI to the solution while vortexing.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a final sterile, pyrogen-free vial. This step is critical to ensure the sterility of the injectable formulation.[5]
-
Quality Control: Visually inspect the final filtered solution for any particulates. Perform appropriate checks for sterility and endotoxin levels if required for the study.
-
Storage: Store the final formulation at 2-8°C and use within the validated stability window.
Application in Cancer Research: Targeting the MAPK/ERK Pathway
Many benzimidazole derivatives have been developed as kinase inhibitors for cancer therapy.[6][7] A prominent target is the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in human cancers and regulates cell proliferation and survival.[8][9] Certain benzimidazoles act as potent inhibitors of key kinases in this pathway, such as BRAF and MEK.[6][10]
By effectively formulating these inhibitors for in vivo studies using the protocols described, researchers can accurately assess their therapeutic potential in relevant cancer models.
References
- 1. US20050038096A1 - Parenteral and oral formulations of benzimidazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEK inhibitors: a therapeutic approach to targeting the Ras-MAP kinase pathway in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Biological Activity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial assessment of the biological activity of novel chemical compounds. The protocols outlined below cover essential in vitro assays to determine cytotoxicity, target engagement, and preliminary pharmacokinetic properties, followed by a conceptual framework for subsequent in vivo efficacy testing.
Introduction
The discovery and development of new therapeutic agents hinge on the systematic evaluation of novel compounds for their biological effects. This process begins with a series of robust and reproducible screening assays designed to identify "hits" and "leads" with desired activity and acceptable safety profiles. The following protocols offer a standardized approach to this initial phase of drug discovery, emphasizing data integrity and clear, actionable results.
Overall Experimental Workflow
The evaluation of a novel compound typically follows a tiered approach, starting with broad screening assays and progressing to more specific and complex biological systems. This workflow is designed to efficiently identify promising candidates while minimizing the use of resources on compounds with undesirable properties.
Caption: A generalized workflow for the screening and preclinical development of novel compounds.
In Vitro Assays: Protocols and Data Presentation
In vitro assays are fundamental to early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds.[1][2]
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration range at which a compound exhibits biological effects without causing general cellular toxicity.[3] The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of viable cells.[3][4][5][6]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of a novel compound on cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6][7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound stock solution (e.g., in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Protocol 2: XTT Assay for Cell Viability
Objective: To assess cell viability through the cleavage of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a soluble formazan product.[3][4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
Test compound stock solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate for the desired exposure period.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[3]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
Data Presentation:
| Compound Concentration (µM) | Absorbance (450 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 0.98 | 100 |
| 0.1 | 0.96 | 98.0 |
| 1 | 0.91 | 92.9 |
| 10 | 0.65 | 66.3 |
| 50 | 0.32 | 32.7 |
| 100 | 0.11 | 11.2 |
Primary Target-Based Assays
Once the non-toxic concentration range of a compound is established, its direct effect on a specific molecular target, such as an enzyme or a receptor, can be evaluated.
Protocol 3: Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of a novel compound on the activity of a specific enzyme.[8][9]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compound stock solution
-
96-well or 384-well plates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.[10]
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the test compound to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.[8][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[8][10]
-
Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals or at a single endpoint.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A simplified diagram of an enzyme inhibition mechanism.
Data Presentation:
| Compound Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Protocol 4: Receptor Binding Assay
Objective: To measure the ability of a novel compound to bind to a specific receptor, often by competing with a known radiolabeled or fluorescently labeled ligand.[11][12][13]
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled ligand
-
Assay buffer
-
Test compound stock solution
-
Filter plates or scintillation vials
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In each well or tube, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.[14]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. For membrane preparations, this is often done by rapid filtration through a filter plate that retains the membranes.[15]
-
Detection: Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence reader.
-
Data Analysis: Determine the percent displacement of the labeled ligand by the test compound at each concentration. Calculate the IC50 or Ki value.
Data Presentation:
| Compound Concentration (nM) | % Specific Binding |
| 0.1 | 95.2 |
| 1 | 82.1 |
| 10 | 51.3 |
| 100 | 18.7 |
| 1000 | 5.4 |
| IC50 (nM) | 9.8 |
Early ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.[16][17][18][19]
Conceptual Framework for Early ADME/Tox:
-
Solubility: Determine the solubility of the compound in aqueous buffers.
-
Permeability: Use in vitro models like the Caco-2 cell assay to predict intestinal absorption.[19]
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.[16]
-
CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[16]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.[19]
-
Toxicity: In addition to general cytotoxicity, specific toxicity assays (e.g., hepatotoxicity, cardiotoxicity) can be performed.
In Vivo Efficacy Models
Promising compounds identified through in vitro screening and with favorable early ADME/Tox profiles should be advanced to in vivo models to evaluate their efficacy in a more complex biological system.[20][21][22][23][24]
General Considerations for In Vivo Studies:
-
Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.
-
Dose-Response Studies: Determine the effective dose range of the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the compound's concentration in the body with its biological effect.
-
Toxicity Assessment: Monitor for any adverse effects in the animals.
Data Analysis and Interpretation
The analysis of data from high-throughput screening requires robust statistical methods to identify true "hits" and avoid false positives and negatives.[25][26][27][28] Key parameters to determine include:
-
IC50/EC50: The concentration of a compound that produces 50% of its maximal inhibitory or stimulatory effect.
-
Z'-factor: A statistical measure of the quality of a high-throughput screening assay.
-
Structure-Activity Relationship (SAR): The relationship between the chemical structure of a molecule and its biological activity.
By following these detailed application notes and protocols, researchers can systematically and efficiently evaluate the biological activity of novel compounds, paving the way for the development of new and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 17. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 18. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 20. pharmaron.com [pharmaron.com]
- 21. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. probiocdmo.com [probiocdmo.com]
- 23. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-throughput screening - Wikipedia [en.wikipedia.org]
- 28. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Application Note and Protocols for Bioassay Development in Compound Potency Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, the accurate assessment of a compound's potency is a critical step in identifying and characterizing potential therapeutic agents.[1][2][3] Bioassays are fundamental tools used to measure the biological activity of a substance by observing its effect on a living system, such as cells or isolated enzymes.[4][5][6] This application note provides detailed protocols for two common types of bioassays used to determine compound potency: a biochemical enzyme inhibition assay and a cell-based viability assay.
The potency of a compound is a measure of the concentration at which it produces a specific biological effect.[4] This is often quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[7][8] These values are derived from dose-response curves, which are graphical representations of the relationship between compound concentration and the measured biological response.[9]
Biochemical assays, performed in a cell-free environment, are valuable for their simplicity, reliability, and for directly measuring the interaction between a compound and its molecular target, such as an enzyme.[1][10][11] In contrast, cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell, taking into account factors like cell permeability and metabolism.[12][13]
This document offers step-by-step protocols, guidelines for data presentation, and visual diagrams to aid researchers in developing robust and reproducible bioassays for assessing compound potency.
Signaling Pathway: Generic Kinase Cascade
The following diagram illustrates a simplified, generic kinase signaling pathway, a common target in drug discovery. Upon ligand binding, the receptor is activated, initiating a cascade of phosphorylation events that ultimately leads to a cellular response.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. knyamed.com [knyamed.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Bioassays - Toolkit [toolkit.ncats.nih.gov]
- 6. longdom.org [longdom.org]
- 7. clyte.tech [clyte.tech]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 11. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methods for synthesizing benzimidazole derivatives through the condensation of carboxylic acids with o-phenylenediamines. This document outlines classical and contemporary methodologies, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their specific needs.
The synthesis of benzimidazoles, a critical scaffold in medicinal chemistry and materials science, is frequently accomplished by the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. This process, known as the Phillips-Ladenburg synthesis, traditionally involves harsh conditions, such as high temperatures and strong mineral acids.[1][2][3][4] However, significant advancements have led to the development of milder, more efficient, and environmentally benign protocols. These modern methods often employ catalysts or activating agents to facilitate the cyclocondensation reaction under less stringent conditions, thereby improving yields, broadening substrate scope, and enhancing functional group tolerance.[1][2][5]
I. Overview of Synthetic Methodologies
Several key strategies have been developed for the synthesis of benzimidazoles from carboxylic acids, each with its own set of advantages and limitations.
-
Classical Phillips-Ladenburg Reaction: This is the traditional method involving the direct condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), at elevated temperatures.[3][4] While widely applicable, the harsh conditions can be detrimental to sensitive functional groups.
-
Catalytic Methods: A variety of catalysts have been employed to promote the reaction under milder conditions. These include:
-
One-Pot Syntheses with Activating Agents: Modern approaches often utilize peptide coupling agents to activate the carboxylic acid in situ, facilitating a one-pot reaction. A notable example is the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which allows for a mild, acid-free, and high-yielding synthesis.[1][2][5][8]
-
Green Chemistry Approaches: To address environmental concerns, methods have been developed that utilize greener solvents like water or ionic liquids, or are performed under solvent-free conditions.[9][10][11] Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[12][13]
II. Comparative Data of Synthesis Methods
The following table summarizes the reaction conditions and yields for various methods of benzimidazole synthesis from carboxylic acids, providing a basis for comparison.
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Phillips-Ladenburg | HCl | 4M HCl | Reflux | 2-4 h | 70-85 | [3] |
| Phillips-Ladenburg | Polyphosphoric Acid (PPA) | Xylene | Reflux | 6 h | 51 | [4] |
| Catalytic | Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 °C | - | 72-90 | [4] |
| Catalytic | Zinc Triflate | Ethanol | Reflux | - | High | [9] |
| Catalytic | Boric Acid (5-10 mol%) | Toluene | Reflux | - | Good | |
| HBTU-Promoted (One-Pot) | HBTU/DIPEA | DMF | Room Temperature | 12-24 h | 80-99 | [1][5][8] |
| Ionic Liquid | [bmim]BF₄ | Neat | 90-120 °C | 60-120 min | 79-95 | [10] |
| Microwave-Assisted | Alumina-Methanesulfonic Acid (AMA) | Neat | Microwave | - | Good to Excellent | [13] |
| Solvent-Free | Neat | 140 °C | - | High | [4] |
III. Experimental Protocols
This section provides detailed experimental procedures for key synthetic methods.
Protocol 1: Classical Phillips-Ladenburg Synthesis using Hydrochloric Acid
This protocol describes the traditional acid-catalyzed condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the o-phenylenediamine (1.0 eq.), the carboxylic acid (1.1 eq.), and 4M hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: One-Pot HBTU-Promoted Synthesis
This protocol details a mild and efficient one-pot synthesis.[1][2]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Diamine: Add the o-phenylenediamine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the intermediate amide and its subsequent cyclization by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 3: Ammonium Chloride Catalyzed Synthesis
This protocol outlines an economical and greener catalytic method.[4]
-
Reaction Setup: To a mixture of o-phenylenediamine (1.0 eq.) and the carboxylic acid (1.0 eq.) in ethanol, add ammonium chloride (30 mol%).
-
Reaction: Stir the resulting mixture at 80-90 °C. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash with water.
-
Purification: Dry the product. If necessary, purify by recrystallization from a suitable solvent like ethanol.
IV. Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow and the logical relationships between the different synthetic approaches.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, a class of compounds with demonstrated antimicrobial potential. The primary method detailed is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters using strong Brønsted or Lewis acids.
Introduction
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid are of significant interest in medicinal chemistry. The furan moiety is a key component in numerous pharmaceuticals.[1][2] Recent studies have highlighted the antimicrobial properties of these compounds, particularly against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus.[1][2][3][4] The synthesis of these molecules is therefore a critical step in the development of new therapeutic agents.
The core synthetic strategy involves the reaction of 3-(furan-2-yl)propenoic acids or their esters with various arenes in the presence of a superacid, such as triflic acid (TfOH), or a Lewis acid like aluminum chloride (AlCl₃).[1][2] This process, a type of Friedel-Crafts reaction, results in the hydroarylation of the carbon-carbon double bond in the propenoic acid side chain.[1][2][4]
Synthesis Overview
The overall synthetic pathway can be visualized as a two-step process: first, the preparation of the 3-(furan-2-yl)propenoic acid precursors, followed by their hydroarylation to yield the final 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
Caption: General workflow for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
Reaction Mechanism
The hydroarylation reaction is believed to proceed through superelectrophilic activation of the 3-(furan-2-yl)propenoic acid derivative by the strong acid.[1][2] This generates a reactive cationic intermediate, which then undergoes electrophilic attack by the arene to form the final product.
Caption: Plausible reaction mechanism for the acid-catalyzed hydroarylation.
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)propenoic Acids (Precursors)
This protocol describes the synthesis of the starting materials from furan-2-carbaldehydes and malonic acid.[1]
Materials:
-
Substituted furan-2-carbaldehyde (8.9 mmol)
-
Malonic acid (0.91 g, 8.9 mmol)
-
Pyridine (10 mL)
-
Piperidine (0.23 g, 2.7 mmol)
-
Hydrochloric acid (aqueous solution)
-
Water
Procedure:
-
Add malonic acid and the substituted furan-2-carbaldehyde to pyridine in a suitable reaction vessel.
-
Add piperidine dropwise over 5 minutes.
-
Stir the mixture at 115 °C for 4 hours.
-
Pour the reaction mixture into 50 mL of water.
-
Acidify the mixture with aqueous HCl to a pH of 5-6, at which point a precipitate should form.
-
Filter the precipitate and wash with water to yield the 3-(furan-2-yl)propenoic acid.
Protocol 2: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids
This protocol details the hydroarylation of the 3-(furan-2-yl)propenoic acid derivatives with arenes.[1][5]
Materials:
-
3-(Furan-2-yl)propenoic acid or ester derivative (0.36 mmol)
-
Arene (e.g., benzene, toluene) (0.1 mL)
-
Dichloromethane (CH₂Cl₂) (1 mL)
-
Triflic acid (TfOH) (0.5 mL, 6.45 mmol) or Aluminum chloride (AlCl₃)
-
Chloroform
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the 3-(furan-2-yl)propenoic acid derivative and the arene in dichloromethane, add triflic acid.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into 50 mL of water.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Data Presentation
The choice of acid catalyst can significantly impact the yield of the final product. Below is a summary of reported yields for the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid (2a) from 3-(furan-2-yl)propenoic acid (1a) and benzene using different catalysts.[1]
| Catalyst | Reaction Time | Temperature | Yield (%) |
| TfOH | 2 h | 0 °C | 33 |
| AlCl₃ | 1 h | Room Temp. | 65 |
| AlCl₃ | 4 h | Room Temp. | 47 |
| AlBr₃ | 1 h | Room Temp. | 52 |
Table 1: Comparison of catalyst performance in the synthesis of 3-(furan-2-yl)-3-phenylpropanoic acid.
The reaction has been shown to be effective with a variety of substituted arenes, leading to a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
| Starting Arene | Product | Yield (%) |
| Toluene | 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid (2b) | 92 |
| o-Xylene | 3-(Furan-2-yl)-3-(3,4-dimethylphenyl)propanoic acid (2c) | 88 |
| p-Xylene | 3-(Furan-2-yl)-3-(2,5-dimethylphenyl)propanoic acid (2d) | 87 |
| Mesitylene | 3-(Furan-2-yl)-3-(2,4,6-trimethylphenyl)propanoic acid (2e) | 89 |
| Durene | 3-(Furan-2-yl)-3-(2,3,5,6-tetramethylphenyl)propanoic acid (2f) | 85 |
Table 2: Yields for the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives using TfOH.[1]
Characterization Data
An example of characterization data for 3-(furan-2-yl)-3-phenylpropanoic acid (2a) is provided below.[1]
-
Appearance: Light orange oil
-
¹³C NMR (125 MHz, CDCl₃), δ (ppm): 39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4.
-
IR (KBr), cm⁻¹: ~3000 (O-H), 1701 (C=O).
-
GC-MS, m/z (I_rel., %): 216 (16) [M]⁺, 157 (100), 141 (11), 128 (30), 115 (12), 77 (8), 65 (4).
-
HRMS, m/z: Calculated for C₁₃H₁₂O₃[M+H]: 217.0859. Found: 217.0859.
Conclusion
The acid-catalyzed hydroarylation of 3-(furan-2-yl)propenoic acid derivatives is an effective method for synthesizing 3-aryl-3-(furan-2-yl)propanoic acids. The choice of catalyst and reaction conditions can be optimized to achieve high yields. These compounds represent a promising scaffold for the development of new antimicrobial agents.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields in the synthesis of 2-substituted benzimidazoles are a frequent issue. Here are the primary factors to investigate:
-
Poor Quality of Starting Materials: Impurities in the 3,4-diaminobenzoic acid or furfural can significantly hinder the reaction. Aldehydes like furfural are particularly susceptible to oxidation.
-
Troubleshooting:
-
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Many literature protocols use harsh conditions, such as strong acids or high temperatures, which can lead to degradation of sensitive substrates like furfural.[1]
-
Troubleshooting:
-
Solvent Selection: While high-boiling solvents like nitrobenzene have been used, they can be harsh.[3] Explore milder, greener alternatives. Modern methods have shown success with solvents like ethanol or even under solvent-free conditions, often coupled with microwave irradiation.[4][5]
-
Temperature Optimization: If using high-temperature conventional heating, perform a temperature screen to find the optimal balance between reaction rate and product degradation. A typical range for this condensation can be 150-155°C in nitrobenzene.[3]
-
-
-
Inefficient Catalysis: The catalyst plays a crucial role in the cyclization step.
-
Troubleshooting:
-
Catalyst Choice: If you are using a traditional acid catalyst and observing low yields, consider exploring other options. Solid-supported catalysts (e.g., Amberlite IR-120, silica sulfuric acid) or "green" catalysts like Brønsted acidic ionic liquids can improve yields and simplify workup.[1][4][5]
-
Catalyst Loading: Both too much and too little catalyst can negatively affect the yield. It is recommended to perform a catalyst loading study to determine the optimal concentration for your specific reaction scale.[1]
-
-
-
Side Reactions: The formation of by-products is a common cause of reduced yields. A frequent side reaction is the formation of a bis-adduct if the final ring-closure is slow.[1]
-
Troubleshooting: Adjusting the stoichiometry of reactants can help. Ensure a 1:1 molar ratio of 3,4-diaminobenzoic acid to furfural. Modifying the catalyst and reaction conditions can also help minimize the formation of side products.[1]
-
Q2: I am observing the formation of significant, hard-to-remove impurities. What are they and how can I purify my product?
A2: The primary impurities often arise from side reactions or unreacted starting materials.
-
Purification Protocol:
-
Initial Workup: After the reaction, the crude product may precipitate upon cooling. This solid can be filtered and washed with a non-polar solvent like toluene followed by hexane to remove residual high-boiling solvent (e.g., nitrobenzene).[3]
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A mobile phase of methanol in chloroform (e.g., 2:8 v/v) has been reported for similar compounds.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Esterification for Purification: For stubborn impurities, an alternative method involves esterifying the crude acid mixture. The resulting esters may be easier to separate by chromatography or distillation. The purified ester can then be hydrolyzed back to the carboxylic acid.[6][7]
-
Q3: The literature describes harsh reaction conditions. Are there milder, more environmentally friendly alternatives?
A3: Yes, modern synthetic chemistry has moved towards greener methods to avoid harsh conditions.
-
Milder Alternatives:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (from hours to minutes) and often improves yields.[2][4] It is an effective way to provide the necessary energy for the reaction in a controlled manner.
-
Green Catalysts: As mentioned in Q1, catalysts like Amberlite IR-120, silica sulfuric acid, or various ionic liquids can facilitate the reaction under milder conditions.[4][5] For example, alum has been used as a simple and economical catalyst in ethanol at 80°C.[8]
-
Solvent Choice: Using ethanol as a solvent with a suitable catalyst is a greener alternative to nitrobenzene.[4][8] Some methods even work under solvent-free conditions.[4]
-
Data Presentation: Impact of Reaction Conditions on Yield
| Starting Materials | Catalyst/Solvent System | Conditions | Yield (%) | Reference |
| Methyl 3,4-diaminobenzoate & various aldehydes | Nitrobenzene | 150-155°C, 16 h | 31-88 | [3] |
| o-Phenylenediamine & Benzaldehyde | Alum / Ethanol | 80°C | up to 95 | [8] |
| o-Phenylenediamine & various aldehydes | Amberlite IR-120 / Solvent-free | Microwave, 3-5 min | High | [4] |
| o-Phenylenediamine & various aldehydes | Silica Sulfuric Acid / Ethanol | Reflux | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Nitrobenzene
This protocol is based on the traditional method for synthesizing 2-(substituted)-3H-benzimidazole-5-carboxylic acid esters.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and freshly distilled furfural (1 equivalent) in nitrobenzene (approx. 1.3 mL per mmol of diamine).
-
Heating: Heat the reaction mixture to 150-155°C and maintain for 16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. Wash the precipitate with toluene followed by hexane to remove residual nitrobenzene.
-
If no precipitate forms, remove the nitrobenzene under reduced pressure.
-
-
Purification: Purify the crude methyl 2-Furan-2-yl-3H-benzoimidazole-5-carboxylate by silica gel column chromatography.
-
Hydrolysis: Add the purified ester to a solution of 6 M hydrochloric acid and heat to reflux for 24 hours.
-
Isolation: Cool the reaction mixture to 10-15°C and neutralize with 10% aqueous sodium hydroxide solution. Filter the resulting precipitate, wash with water, and dry to obtain this compound.[3]
Protocol 2: Microwave-Assisted Green Synthesis
This protocol is a greener alternative using a solid-supported catalyst.[4]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 3,4-diaminobenzoic acid (1 equivalent), freshly distilled furfural (1 equivalent), and a catalytic amount of Amberlite IR-120 (follow manufacturer's recommendation for loading).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 3-5 minutes at a suitable power and temperature. (Optimization may be required).
-
Workup: After cooling, dissolve the reaction mixture in a suitable solvent like ethanol or ethyl acetate.
-
Purification: Filter to remove the solid catalyst. The catalyst can often be regenerated and reused. Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating the synthesis pathway and a logical troubleshooting workflow.
Caption: Reaction pathway for the synthesis of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of Crude Benzimidazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzimidazole products.
Frequently Asked Questions (FAQs)
Q1: My crude benzimidazole product is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
A1: Dark coloration in crude benzimidazole products is often due to the formation of colored impurities from the oxidation of starting materials, particularly o-phenylenediamine.[1][2] Here are several methods to decolorize your product:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution of your crude product.[1][3] The charcoal will adsorb the colored impurities. Allow it to digest for 5-15 minutes before performing a hot filtration to remove the carbon.[2][4] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.[2]
-
Potassium Permanganate Treatment: For persistent discoloration, you can add a solution of potassium permanganate to a boiling water solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese oxide and color can then be removed by adding solid sodium bisulfite until the solution is clear. The purified product can then be recovered by cooling and filtration.[2]
-
Inert Atmosphere: To prevent the formation of these colored impurities in the first place, it is recommended to run the synthesis reaction under an inert atmosphere, such as nitrogen or argon.[1]
Q2: I am having difficulty separating my benzimidazole product from unreacted starting materials (o-phenylenediamine or a carboxylic acid/aldehyde). What purification techniques are most effective?
A2: The choice of purification technique depends on the nature of the unreacted starting material.
-
Removing Unreacted o-phenylenediamine:
-
Acid Wash: Since o-phenylenediamine is basic, it can be removed by washing an organic solution of the crude product with a dilute acid solution (e.g., 1M HCl).[2] However, benzimidazoles are also basic, so it is crucial to first test the solubility of your product in dilute acid on a small scale to avoid product loss.[2]
-
Column Chromatography: o-phenylenediamine is generally more polar than the resulting benzimidazole. This difference in polarity allows for separation using column chromatography.[2]
-
-
Removing Unreacted Carboxylic Acids:
-
Base Wash: Unreacted carboxylic acids can be readily removed by washing an organic solution of the crude product with a dilute base solution (e.g., saturated sodium bicarbonate or 10% sodium hydroxide).[2][5][6] The acidic carboxylic acid will be converted to its water-soluble salt and extracted into the aqueous layer.[5][6]
-
-
Removing Unreacted Aldehydes:
-
Column Chromatography: Aldehydes can often be separated from the benzimidazole product using column chromatography due to differences in polarity.[7]
-
Q3: My benzimidazole product will not crystallize, or the recovery from recrystallization is very low. What can I do?
A3: Poor crystallization or low recovery can be due to several factors.[1]
-
Suboptimal Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] It is essential to perform small-scale solvent screening to identify a suitable solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent).[2] Common solvents for recrystallizing benzimidazoles include acetone, ethanol, water, or mixtures thereof.[8][9]
-
Presence of Impurities: Impurities can sometimes inhibit crystallization. If your product is an oil, it may be due to the presence of impurities.[1] In such cases, another purification step, like column chromatography, might be necessary before attempting recrystallization.
-
Oiling Out: If the product "oils out" instead of crystallizing upon cooling, it means the solution has become supersaturated before the temperature has dropped to a point where crystal nucleation is favorable. To remedy this, you can try reheating the solution and allowing it to cool more slowly, adding a seed crystal, or scratching the inside of the flask with a glass rod to induce crystallization.
Q4: I am observing product degradation during purification by silica gel column chromatography. How can I prevent this?
A4: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[2] To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2] This will neutralize the acidic sites on the silica gel.
-
Consider Alternative Stationary Phases: If deactivation is not sufficient, consider using a less acidic stationary phase, such as neutral alumina.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude benzimidazole products.
| Problem | Possible Causes | Recommended Solutions |
| Persistent Colored Impurities | Oxidation of starting materials or side products.[1][2] | - Treat a solution of the crude product with activated carbon.[1][2] - Perform a potassium permanganate wash.[2] - Conduct the synthesis under an inert atmosphere.[1] |
| Low Purity After Recrystallization | - Similar solubility of product and impurities. - Inappropriate recrystallization solvent.[2] | - Perform a pre-purification step like an acid-base wash or column chromatography.[2] - Conduct a thorough solvent screen to find an optimal recrystallization solvent or solvent system.[2] |
| Product and Impurities Co-elute During Column Chromatography | Similar polarity of the product and impurities.[1] | - Optimize the eluent system by trying different solvent mixtures and gradients. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ an alternative purification technique such as acid-base extraction or recrystallization.[1] |
| Formation of Intractable Precipitates | Use of strong hydrogen-bonding solvents like DMF or DMSO for extraction.[2] | - Avoid using DMF or DMSO for extractions if possible. - If their use is unavoidable, try to precipitate the product by adding a large volume of an anti-solvent like water. |
| Low Yield | - Incomplete reaction.[1] - Product loss during work-up and purification.[2] | - Monitor the reaction by TLC to ensure it has gone to completion.[10] - Optimize purification steps to minimize transfers and handling losses. - Ensure the correct pH is used during acid-base extractions to prevent loss of the product to the wrong layer. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify a solid crude benzimidazole product by removing impurities with different solubility profiles.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Common solvents include ethanol, methanol, acetone, and water.[4][8][9][10]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.[3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.[3][4]
-
Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove any insoluble impurities and activated carbon.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.[4][11]
Protocol 2: Purification by Column Chromatography
Objective: To separate the benzimidazole product from impurities based on their differential adsorption to a stationary phase.
Methodology:
-
Column Packing: Prepare a chromatography column with silica gel or another suitable stationary phase.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[2]
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).[2] Common eluents include mixtures of hexane and ethyl acetate.[7][12]
-
Fraction Collection: Collect the eluent in a series of fractions.[2]
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[2][7]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole product.[2][7]
Protocol 3: Purification by Acid-Base Extraction
Objective: To separate a basic benzimidazole product from acidic or neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.[1][5]
-
Acidic Extraction (to remove basic impurities): If necessary, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove more basic impurities. The benzimidazole product may also be extracted into the aqueous layer, so this step should be performed with caution.[2]
-
Basic Extraction (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[5][6] The acidic impurities will be converted to their salts and move into the aqueous layer. Separate the aqueous layer.
-
Isolation of Benzimidazole: The purified benzimidazole will remain in the organic layer. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the purified product.[7]
-
Recovery from Aqueous Layer (if extracted): If the benzimidazole was extracted into an acidic aqueous layer, neutralize the aqueous layer with a base to precipitate the purified product.[1] Collect the precipitate by filtration.[9]
Data Presentation
Table 1: Purity Assessment of Benzimidazole Derivatives by HPLC
| Analytical Technique | Parameter | Typical Value | Reference |
| HPLC | Purity | >95.0% | [13] |
| HPLC | Retention Time (t_R) | Analyte-specific | [13] |
| HPLC | Linearity (r²) | >0.999 | [13] |
| HPLC | Recovery | 98.99-102.87% | [13][14] |
Table 2: GC-MS Parameters for Purity Analysis
| Parameter | Typical Value | Reference |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min | [13][15] |
| MS Transfer Line Temperature | 280 °C | [13] |
| Ion Source Temperature | 230 °C | [13] |
| Scan Range (m/z) | 40-550 | [13][15] |
Visualizations
Caption: Experimental workflow for purification of benzimidazole derivatives using acid-base extraction.
Caption: Troubleshooting logic for improving the purity of crude benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core?
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives like esters and acid chlorides) or an aldehyde.[1][2] The reaction with carboxylic acids is known as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][3] Modern approaches frequently utilize various catalysts to enhance yields and reaction conditions, often incorporating principles of green chemistry to minimize environmental impact.[4][5]
Q2: I am experiencing consistently low yields. What are the primary parameters I should investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[4] Reaction temperature and time also play a critical role.[1] For example, screening different solvents can significantly impact the outcome; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[6] Without a catalyst, conversion rates can be very low, and reaction times significantly longer.[4]
Q3: How do I select the appropriate catalyst for my synthesis?
Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide range of options exist, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[3][4][7] Lewis acids like Erbium(III) triflate (Er(OTf)₃) are also commonly employed.[4] For greener approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their easy recovery and reuse.[4]
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
Achieving selectivity is a known challenge, particularly when using aldehydes.[8] The formation of the 1,2-disubstituted side product arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[9] To favor the formation of the desired 2-substituted benzimidazole, you can control the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[9] The choice of catalyst is also critical; for instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, whereas the absence of a catalyst can favor the mono-condensation product.[8]
Q5: What are the advantages of using microwave-assisted synthesis for benzimidazoles?
Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), increased product yields, and cleaner reactions with fewer byproducts.[1][6][10] The rapid and uniform heating provided by microwaves can prevent the decomposition of sensitive reagents and often allows for solvent-free conditions, contributing to a more environmentally friendly process.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your benzimidazole synthesis experiments, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | - Inactive or insufficient catalyst.[9] - Inappropriate solvent choice.[9] - Reaction temperature is too low or reaction time is too short.[1] - Poor quality of starting materials.[1][9] - Reaction requires an oxidant or an inert atmosphere which is not provided.[1] | - Optimize catalyst type and loading.[1][9] - Perform a solvent screen with solvents of varying polarities (e.g., EtOH, MeOH, CHCl₃, DMF).[4] - Gradually increase the reaction temperature and monitor the reaction progress over time using TLC.[1] - Purify starting materials (e.g., recrystallization of o-phenylenediamine).[1][9] - If an oxidative cyclization is expected, ensure the presence of an oxidant (e.g., air). For sensitive reagents, run the reaction under an inert atmosphere (e.g., N₂ or Ar).[1][9] |
| Formation of Multiple Products / Low Selectivity | - Formation of 1,2-disubstituted benzimidazoles.[9] - The intermediate Schiff base is stable and does not cyclize. - Oxidation of o-phenylenediamine leading to colored impurities.[9] | - Use a 1:1 stoichiometric ratio of o-phenylenediamine to aldehyde.[9] - Adjust the reaction temperature; higher temperatures may favor cyclization.[1] - Run the reaction under an inert atmosphere to prevent oxidation of the starting material.[9] |
| Difficulty in Product Purification | - The desired product and impurities have similar polarities.[9] - The product is difficult to separate from a homogeneous catalyst. - Formation of colored impurities. | - Optimize the mobile phase for column chromatography. - Consider using a heterogeneous or recyclable catalyst.[4] - Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities.[4] Recrystallization or sublimation can also be effective purification techniques.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments in benzimidazole synthesis.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride as a Catalyst[11][13]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).
-
Add NH₄Cl (4 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).[1][12]
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.[1]
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃[10]
Materials:
-
N-substituted-o-phenylenediamine
-
Aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[10]
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzimidazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NH₄Cl | CHCl₃ | Room Temp. | 4 | 94 | [12] |
| 2 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | 95 | [13] |
| 3 | MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | 98 | [4] |
| 4 | None | MeOH | 25 | 24 | 25 | [7] |
Table 2: Optimization of Microwave-Assisted Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole [8][10]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Er(OTf)₃ (1) | Water | 100 | 15 | 72 |
| 2 | None | Water | 100 | 15 | 51 |
| 3 | Er(OTf)₃ (1) | None | 60 | 5 | 95 |
| 4 | Ce(OTf)₃ (1) | None | 60 | 10 | 85 |
Visualizations
General Workflow for Benzimidazole Synthesis and Optimization
Caption: A general experimental workflow for the synthesis of benzimidazoles.
Troubleshooting Logic for Low Yield in Benzimidazole Synthesis
Caption: A logical flow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of furan-containing compounds during synthesis
Welcome to the technical support center for the synthesis of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to the instability of the furan ring during synthetic manipulations.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to directly address specific issues encountered during experiments.
Issue 1: Low Yield and Polymerization
Q1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired furan product. What is happening and how can I prevent it?
A1: The formation of dark, tar-like substances is a common issue and is typically due to the polymerization of the furan ring. Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions.[1] The furan ring is sensitive to strong acids, which can lead to both polymerization and ring-opening.[1]
Here are several strategies to prevent this:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1]
-
Ensure Anhydrous Conditions: The presence of water can promote ring-opening side reactions, which can lead to intermediates that readily polymerize. Ensure all solvents and reagents are thoroughly dried.[1]
-
Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
} caption { label="Troubleshooting Polymerization"; fontsize=12; fontcolor="#202124"; }
Issue 2: Degradation During Purification
Q2: I've successfully synthesized my furan derivative, but I'm losing a significant amount of product during silica gel column chromatography. What's the cause and what can I do?
A2: Standard silica gel is acidic and can cause the degradation of acid-sensitive furan compounds.[1] This can lead to ring-opening or polymerization directly on the column, resulting in low recovery of the desired product.
Here are some solutions:
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely change the elution profile of your compound, so you will need to re-optimize the solvent system using Thin Layer Chromatography (TLC).[1]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to minimize the time your compound spends in contact with the stationary phase.
Frequently Asked Questions (FAQs)
Q3: How do substituents on the furan ring affect its stability?
A3: Substituents play a crucial role in the stability of the furan ring:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), or acyl (-COR) decrease the electron density of the furan ring. This deactivates the ring towards electrophilic attack but significantly increases its stability against acid-catalyzed degradation.[2]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) or alkoxy (-OR) increase the electron density of the ring. This makes the furan more reactive towards electrophiles but also more susceptible to polymerization and ring-opening in the presence of acid.[2]
Q4: Can I use protecting groups to stabilize the furan ring during a reaction?
A4: Yes, using protecting groups can be an effective strategy. For instance, a temporary electron-withdrawing group can be installed to stabilize the furan ring during a harsh reaction step and then removed later. Another common strategy is to protect reactive functional groups on substituents to prevent unwanted side reactions. For example, hydroxyl groups can be protected as silyl ethers.
Q5: What are the main side reactions to watch out for in a Paal-Knorr furan synthesis?
A5: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a common method for preparing furans.[3] The primary side reactions are acid-catalyzed polymerization and ring-opening of the newly formed furan product.[1] If the 1,4-dicarbonyl starting material is also acid-sensitive, it may degrade under the reaction conditions. To minimize these side reactions, it is crucial to use the mildest effective acid catalyst and the lowest possible temperature, and to ensure the reaction is carried out under anhydrous conditions.[1]
Data Presentation
The following tables summarize key quantitative data related to the reactivity and stability of furan-containing compounds.
Table 1: Relative Reactivity of Furan and Substituted Derivatives in Electrophilic Aromatic Substitution
| Compound | Substituent | Substituent Effect | Predicted Relative Reactivity |
| 2-Methylfuran | -CH₃ | Electron-Donating | Highest |
| Furan | -H | Neutral | High |
| 2-Bromofuran | -Br | Weakly Deactivating | Moderate |
| Furfural | -CHO | Electron-Withdrawing | Low |
| Methyl 2-furoate | -CO₂Me | Electron-Withdrawing | Lowest |
This table provides a qualitative ranking based on the electronic effects of substituents. The actual reaction rates will depend on the specific electrophile and reaction conditions.
Table 2: Typical Yields for Electrophilic Substitution on Furan under Optimized Conditions
| Reaction | Reagents | Temperature | Product | Yield (%) | Reference |
| Nitration | Acetyl nitrate | Low | 2-Nitrofuran | ~75% | [2] |
| Bromination | Bromine in DMF | -5°C | 2-Bromofuran | ~80% | [2] |
| Acylation | Acetic anhydride, Phosphoric acid | 70°C | 2-Acetylfuran | ~70-80% | [4] |
| Sulfonation | Pyridine-sulfur trioxide | Room Temp | Furan-2-sulfonic acid | Good | [2] |
Experimental Protocols
Protocol 1: Minimized Polymerization in the Friedel-Crafts Acylation of Furan to 2-Acetylfuran
This protocol is adapted from established procedures designed to minimize polymerization.[4]
Materials:
-
Furan
-
Acetic anhydride
-
85% Phosphoric acid
-
Chloroform
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride and 85% phosphoric acid.
-
Begin stirring and cool the mixture in a water bath to maintain an internal temperature of 20-25°C.
-
Slowly add furan dropwise over approximately 1 hour, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, heat the mixture to 70°C and maintain this temperature for 5 hours with continuous stirring.
-
Cool the reaction mixture to 50°C and add water. Stir for 30 minutes.
-
Further cool the mixture to below 30°C.
-
Transfer the mixture to a separatory funnel and extract three times with chloroform.
-
Combine the organic layers and wash with a 30% sodium hydroxide solution until the aqueous layer is neutral (pH ~7).
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform by distillation.
-
Purify the resulting 2-acetylfuran by vacuum distillation.
Protocol 2: General Procedure for the Paal-Knorr Furan Synthesis
This is a general protocol for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3]
Materials:
-
1,4-Dicarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude furan derivative by column chromatography or distillation.
Visualizations
References
troubleshooting guide for low yield in condensation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to low yields in condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in my condensation reaction?
Low yields in condensation reactions can typically be attributed to one or more of the following factors:
-
Unfavorable Equilibrium: Many condensation reactions, like the initial aldol addition, are reversible. The equilibrium may favor the starting materials, thus limiting the concentration of the desired product.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield. Common side reactions include self-condensation, Cannizzaro reactions, polymerization, and Michael additions.[1][2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the outcome.[1][4] An inappropriate environment can slow the desired reaction or accelerate side reactions.[5]
-
Reactant Purity and Stoichiometry: Impurities in starting materials can interfere with the reaction or poison catalysts.[1][6] Incorrect molar ratios of reactants can also lead to lower yields of the desired product.[1]
-
Incomplete Conversion: The reaction may not have proceeded to completion, leaving significant amounts of starting material.[2][4]
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps like column chromatography or recrystallization.[1][5][7][8]
Q2: My reaction is not going to completion, and I'm recovering my starting materials. How can I improve the conversion rate?
If you observe incomplete conversion, consider the following strategies:
-
Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6] This allows you to determine the point at which reactant consumption ceases and to avoid potential product degradation from unnecessarily long reaction times.[2]
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate.[4][9] However, be cautious, as excessive heat can promote side reactions and decomposition.[2][10]
-
Drive Equilibrium Forward: For reversible reactions, apply Le Chatelier's principle. In many aldol condensations, for example, the subsequent dehydration step is irreversible. Heating the reaction can promote this dehydration, pulling the entire equilibrium toward the final product.[1]
-
Check Catalyst Activity: Ensure you are using an effective catalyst at an optimal concentration.[4] If using an older catalyst, its activity may be diminished.[11] Using a fresh batch can rule out degradation.[4]
Q3: I'm performing a crossed condensation and getting a complex mixture of products. How can I improve selectivity?
A complex product mixture is a common issue when both reactants can form an enolate.[10] To achieve a single major product, employ one of these strategies:
-
Use a Non-Enolizable Reactant: One of the most effective methods is to use a carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde).[1][10] This reactant can only act as the electrophile, immediately halving the number of possible products.[10]
-
Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially act as the enolate nucleophile.[1]
-
Pre-form the Enolate: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to completely and irreversibly convert one carbonyl compound into its enolate.[1][10] Then, add the second carbonyl compound (the electrophile) to the pre-formed enolate. This method provides excellent control.[10]
-
Slow Addition: Slowly add the enolizable reactant to a mixture of the non-enolizable reactant and the base.[1][10] This keeps the concentration of the enolizable species low, minimizing its self-condensation.[10]
Q4: My reaction mixture turned into a dark tar, and I can't isolate my product. What is happening?
The formation of a dark-colored tar or polymer often indicates product or reactant decomposition.[2] This is typically caused by overly harsh reaction conditions.[2] Aldehydes, in particular, are prone to polymerization in the presence of strong acids or bases, or at high temperatures.[1][2] To prevent this, consider using milder reaction conditions, such as a lower temperature, a weaker base or acid catalyst, or a shorter reaction time.
Q5: How can I minimize product loss during workup and purification?
Product loss during isolation is a frequent contributor to low yields.[1] Follow these best practices:
-
Careful Transfers: When transferring your product between flasks, rinse the original flask multiple times with the solvent used in the next step to recover any residual material.[7]
-
Efficient Extraction: Ensure proper mixing during liquid-liquid extractions and allow sufficient time for layers to separate. To minimize loss in the aqueous layer, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
Recrystallization: While an excellent purification technique, using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[8] Always use the minimum amount of hot solvent required to dissolve your crude product.
-
Chromatography: Be mindful that highly polar compounds can streak or be irreversibly adsorbed onto silica gel. Choosing the correct solvent system (eluent) is critical for good separation and recovery.
Troubleshooting Workflow
If you are experiencing low yields, this logical workflow can help you identify and address the root cause of the problem.
Data Presentation
The conditions under which a condensation reaction is performed are critical to its success. The following table summarizes the impact of key parameters on reaction yield.
Table 1. Impact of Reaction Parameters on Condensation Yield
| Parameter | Observation | Recommendation / Impact on Yield |
|---|---|---|
| Temperature | Higher temperatures increase reaction rates but can also promote side reactions like polymerization or decomposition.[4][9] | An optimal temperature must be determined empirically. Some directed reactions require very low temperatures (e.g., -78 °C) to control selectivity.[10] |
| Solvent | Solvent choice affects reactant solubility and can influence reaction rates and pathways.[4] | Protic polar (e.g., ethanol), aprotic polar (e.g., DMF), and even water have been shown to be effective.[4] In some cases, solvent-free conditions provide the best results.[4] |
| Catalyst | The choice of acid or base catalyst and its concentration are crucial.[1] The base must be strong enough to generate the enolate, but strong bases can also promote side reactions.[10] | Screen different catalysts and optimize loading. For crossed condensations, strong, non-nucleophilic bases like LDA are often used for controlled enolate formation.[1] |
| Reactant Stoichiometry | Using incorrect molar ratios is a common cause of low yield.[1] | Carefully control the stoichiometry. To suppress Michael addition side reactions, a stoichiometric amount of the aldehyde or a slight excess of the ketone can be beneficial.[2] |
| Reaction Time | Insufficient time leads to incomplete reactions, while excessive time can lead to the formation of side products or product degradation.[2] | Monitor the reaction by TLC to identify the optimal stopping point.[1] |
Competing Reaction Pathways
In a crossed condensation reaction where both reactants are enolizable, several reaction pathways compete, which can significantly lower the yield of the desired product.
Experimental Protocols
Below is a generalized experimental protocol for a Claisen-Schmidt condensation reaction, which is a type of aldol condensation.
General Protocol for a Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an aromatic aldehyde with a ketone.
-
1. Reagent Preparation:
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Ensure both the aldehyde and ketone starting materials are pure.
-
-
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.
-
Add the ketone (e.g., acetophenone, 1.0 equivalent) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.[10]
-
-
3. Reagent Addition:
-
While stirring vigorously, slowly add the 10% NaOH solution dropwise to the chilled mixture of carbonyl compounds.[10] Maintain the temperature below 10 °C during the addition.
-
-
4. Reaction and Monitoring:
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.[1] Spot the reaction mixture alongside the starting aldehyde and ketone to observe the disappearance of reactants and the appearance of a new, less polar product spot.
-
The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate.
-
-
5. Workup and Isolation:
-
6. Purification:
-
Recrystallize the crude solid product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.[1]
-
Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Determine the mass and calculate the percent yield.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Technical Support Center: HPLC Analysis of Benzimidazole Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for analyzing benzimidazole purity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of benzimidazoles in a question-and-answer format.
Peak Shape Problems
Q1: Why are my benzimidazole peaks tailing?
A1: Peak tailing is a common issue that can arise from several factors. Here are the primary causes and solutions:
-
Secondary Interactions: The basic nature of the benzimidazole ring can lead to interactions with acidic residual silanols on the silica-based column packing.
-
Solution: Use a lower pH mobile phase to neutralize the silanols, or employ an end-capped column. Increasing the buffer concentration in the mobile phase can also help.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2][3]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak tailing.[5]
-
Solution: Use shorter, narrower tubing and a smaller volume detector cell if possible.
-
Q2: What causes peak fronting in my chromatogram?
A2: Peak fronting, though less common than tailing, is often a sign of specific issues:
-
Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[6][7] This is a very common cause of peak fronting.[6]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[8]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[7]
-
-
Column Collapse: This can occur in reversed-phase chromatography when using highly aqueous mobile phases (more than 95% water).[8]
-
Solution: Flush the column with 100% acetonitrile to re-equilibrate the stationary phase. Consider using a column specifically designed for highly aqueous mobile phases.[8]
-
dot
Caption: Troubleshooting logic for HPLC peak shape problems.
Baseline and Pressure Issues
Q3: What should I do about a noisy or drifting baseline?
A3: Baseline instability can mask small impurity peaks and affect integration.
-
Mobile Phase Contamination: Impurities or dissolved air in the mobile phase are common culprits.[9][10]
-
Solution: Use HPLC-grade solvents, freshly prepared mobile phase, and ensure it is adequately degassed.[11]
-
-
Detector Issues: A failing lamp or a contaminated flow cell can cause baseline noise.[4][10]
-
Solution: Check the detector lamp's energy output and clean the flow cell.
-
-
System Leaks: Leaks in the pump or fittings can lead to pressure fluctuations and a noisy baseline.[4][9]
-
Solution: Inspect the system for any signs of leaks and tighten fittings as needed.
-
Q4: My system pressure is fluctuating or too high. How can I fix this?
A4: Pressure problems can indicate a blockage or a leak in the system.[9][12]
-
Blockages: Particulates from the sample or mobile phase can clog the column frit or tubing.[11]
-
Solution: Filter samples and mobile phases. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer).
-
-
Air Bubbles: Air trapped in the pump can cause pressure fluctuations.[11]
-
Solution: Degas the mobile phase and purge the pump.
-
-
Incorrect Flow Rate: An incorrectly set flow rate can lead to high pressure.
-
Solution: Verify the flow rate setting and ensure the pump is calibrated.
-
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is a good starting point for an HPLC method for benzimidazole purity?
A1: A robust starting point for analyzing many benzimidazole derivatives is a reversed-phase HPLC (RP-HPLC) method.[13] A C18 or C8 column is often suitable.[13][14] A common mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).[15][16] The pH of the mobile phase can be critical for achieving good peak shape and separation.[14]
Q2: How do I select the appropriate detection wavelength?
A2: The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of the benzimidazole analyte. This can be determined by running a UV scan of a standard solution. For many benzimidazoles, detection wavelengths are often in the range of 254 nm to 300 nm.[14][17]
Q3: How can I ensure my method is "stability-indicating"?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential.[18][19] The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[20][21] The HPLC method must then be able to resolve the main benzimidazole peak from any new peaks that appear under these stress conditions.[22]
Experimental Protocols
1. General RP-HPLC Method for Benzimidazole Purity
This protocol is a general starting point and may require optimization for specific benzimidazole derivatives.
-
Objective: To determine the purity of a benzimidazole sample and separate it from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.[13]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient: A gradient may be necessary to separate all impurities. A typical gradient could be from 70% A to 30% A over 20 minutes.[13]
-
Detection: UV at a suitable wavelength (e.g., 278 nm), determined by a UV scan of the analyte.[13]
-
-
Sample Preparation:
dot
Caption: Workflow for benzimidazole purity analysis by HPLC.
Data Presentation
The following tables summarize typical performance data for HPLC methods used in the analysis of benzimidazole derivatives. Data is illustrative and may vary based on the specific compound and method.
Table 1: Method Validation Parameters for Benzimidazole Analysis
| Parameter | Typical Value Range | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [15] |
| Limit of Detection (LOD) | 0.009 - 4 µg/mL | [23][24] |
| Limit of Quantitation (LOQ) | 0.091 - 18 µg/mL | [23][24] |
| Accuracy (% Recovery) | 98.73% - 102.87% | [16][25] |
| Precision (%RSD) | < 2% | [16] |
Table 2: Example Chromatographic Conditions for Different Benzimidazoles
| Compound | Column | Mobile Phase | Detection | Reference |
| Albendazole, Fenbendazole, Mebendazole | Nucleosil C8 | Gradient of Acetonitrile and pH 4.5 Phosphate Buffer | 254 nm | [14][17] |
| 2-Chlorobenzimidazole | C18 | Gradient of Acetonitrile and 0.1% Phosphoric Acid | 278 nm | [13] |
| Oxfendazole | Nucleosil C8 | Gradient of Acetonitrile and pH 4.5 Phosphate Buffer | 288 nm | [14][17] |
| Levamisole and Albendazole | Inertsil ODS C18 | Acetonitrile and pH 3.5 Phosphate Buffer (30:70) | 224 nm | [25] |
References
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. restek.com [restek.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. actascientific.com [actascientific.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. benchchem.com [benchchem.com]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Heterocyclic Compound Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the scale-up of heterocyclic compound synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, offering systematic approaches to identify and resolve them.
Issue: Reaction Yield Significantly Decreases Upon Scale-Up
A decrease in yield is one of the most common challenges when moving from a laboratory to a larger scale.[1] This can be attributed to a variety of factors related to changes in the physical and chemical environment of the reaction.
Question: My reaction, which worked perfectly on a gram scale, is giving a much lower yield at the 100-gram scale. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields upon scale-up often stem from issues with heat and mass transfer, mixing efficiency, and reagent addition.[1][2][3] A systematic approach is the most effective way to troubleshoot this problem.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Key Areas to Investigate:
-
Mixing and Mass Transfer:
-
Problem: Inefficient stirring in larger vessels can lead to poor reaction rates and lower yields, especially in heterogeneous reactions.[4] Magnetic stirring that is effective in a small flask is often inadequate for larger volumes.[5]
-
Solution: Transition to mechanical overhead stirrers with appropriate impeller designs (e.g., anchor, propeller, or turbine) to ensure homogeneity. The stir rate should be adequate for the scale and viscosity of your reaction mixture.[4]
-
-
Heat Transfer:
-
Problem: The surface-area-to-volume ratio decreases as the reactor size increases.[6] This makes it more difficult to remove heat from exothermic reactions, potentially leading to thermal runaway, side reactions, or product decomposition.[5][6][7]
-
Solution: Monitor the internal reaction temperature carefully and have a robust cooling system in place.[8] For highly exothermic reactions, consider slowing the rate of reagent addition or using a jacketed reactor with a circulating coolant. Reaction calorimetry studies are recommended to understand the heat flow of the reaction as the scale increases.[5]
-
-
Reagent Purity and Addition:
-
Problem: Impurities in starting materials or solvents can have a more pronounced negative effect at a larger scale.[4] The method and rate of reagent addition also become more critical.
-
Solution: Always use reagents and solvents of appropriate purity.[4] If a reaction is exothermic, adding one of the reactants slowly and in a controlled manner (e.g., via a syringe pump or a dropping funnel) can help manage the reaction temperature.
-
Issue: Difficulty in Product Isolation and Purification
Methods that are convenient on a small scale, such as column chromatography, can become impractical and costly at larger scales.
Question: I successfully purified my heterocyclic compound using column chromatography on a 1-gram scale, but this is not feasible for a 200-gram batch. What are my options?
Answer:
For large-scale purification, crystallization is the most important and widely used method for purifying solid organic compounds.[9]
Comparison of Purification Techniques at Scale
| Technique | Small Scale (1-5 g) | Large Scale (>100 g) | Key Considerations for Scale-Up |
| Column Chromatography | High resolution, widely applicable. | Impractical, high solvent consumption, costly. | Generally avoided for large quantities unless high-value product. |
| Crystallization | Effective for crystalline solids. | Method of choice. Cost-effective, scalable. | Solvent selection is critical. Requires optimization of cooling rate and seeding. |
| Distillation | Good for volatile liquids. | Excellent for volatile liquids, scalable. | Requires specialized equipment for high-boiling or air-sensitive compounds. |
| Extraction | Standard workup procedure. | Standard workup procedure, can be automated. | Emulsion formation can be more problematic at larger scales. |
Experimental Protocol: Large-Scale Recrystallization
This protocol outlines a general procedure for purifying a solid heterocyclic compound on a large scale.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[10]
-
Dissolution: In a suitably sized jacketed reactor, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it. Use a mechanical stirrer for efficient mixing.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated filter to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling generally leads to the formation of larger, purer crystals.[11] If crystallization does not initiate, "scratching" the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound can help.
-
Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.[12] Isolate the crystals by filtration, using a large Buchner funnel for suction filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Logical Diagram for Purification Method Selection
Caption: Decision-making process for selecting a purification method at scale.
Frequently Asked Questions (FAQs)
1. How much should I scale up my reaction at each step?
It is recommended not to scale up a reaction by more than three times (3x) the previous run.[8] Any significant changes to reagents, solvents, or reaction conditions should first be tested on a small scale.[8]
2. What are the key safety considerations when scaling up an exothermic reaction?
The primary risk is a thermal runaway reaction, which can occur if the heat generated by the reaction exceeds the rate at which it can be removed.[5][6][7] Key safety measures include:
-
Understanding Thermal Hazards: Conduct a hazard assessment to understand the maximum temperature the reaction could reach in a worst-case scenario.[7]
-
Controlled Addition: Add exothermic reagents slowly to control the rate of heat generation.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load.
-
Continuous Monitoring: Always monitor the internal reaction temperature.[8] Do not run scale-up reactions unattended.[8]
3. How do I choose the right equipment for a scaled-up reaction?
-
Reactor: For reactions over 1 liter, jacketed glass reactors are often used as they allow for precise temperature control.[2] The flask volume should be at least twice the total volume of all added substances.[8]
-
Stirring: Replace magnetic stirrers with mechanical overhead stirrers for efficient mixing in larger volumes.
-
Reagent Addition: Use syringe pumps or dropping funnels for controlled addition of liquids.
-
Glassware: Ensure all glassware is free of cracks and is properly clamped and supported.[8]
4. What analytical techniques are most useful for monitoring a scale-up reaction?
Real-time monitoring is crucial to ensure the reaction is proceeding as expected. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and the presence of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the formation of the product and intermediates.[13]
-
In-line Spectroscopic Methods (e.g., FTIR, Raman): These can provide real-time data on reactant and product concentrations without the need for sampling.
5. Can I still use green chemistry principles when scaling up?
Yes, and it is often more impactful at a larger scale. Key considerations include:
-
Solvent Choice: Opt for greener solvents where possible, but be aware that their availability and cost at an industrial scale can be a challenge.[14]
-
Atom Economy: Design synthetic routes that maximize the incorporation of starting material atoms into the final product.
-
Energy Efficiency: Optimize reactions to run at lower temperatures and pressures to reduce energy consumption.[14]
-
Catalysis: Utilize catalytic methods, including organocatalysis, to reduce waste and improve efficiency.[15]
References
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. catsci.com [catsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helgroup.com [helgroup.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 15. Frontiers | Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
Technical Support Center: Polyphosphoric Acid (PPA) Mediated Synthesis
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for managing impurities and common issues encountered during polyphosphoric acid (PPA) mediated organic synthesis.
Troubleshooting Guide
This section addresses specific problems researchers may face during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Q1: My PPA reaction mixture is too viscous to stir effectively, even with a mechanical stirrer. What can I do?
A: High viscosity is a common characteristic of PPA, especially at room temperature.[1] To resolve this, you can:
-
Increase Temperature: PPA's viscosity decreases significantly at temperatures above 60°C, making it much easier to handle and stir.[1][2]
-
Use a Co-solvent: The addition of a non-polar, high-boiling solvent such as xylene can reduce the viscosity of the reaction medium and often simplifies the subsequent workup process.[1][2]
-
Ensure Proper Mixing: For lab-scale reactions, ensure your mechanical stirrer has a paddle or anchor design that can handle viscous mixtures, scraping the sides of the flask if necessary.
Q2: The reaction mixture has turned dark brown or black. What causes this charring and how can it be prevented?
A: Charring indicates the decomposition of organic starting materials or products. This is typically caused by excessive or localized overheating.[3]
-
Prevention Strategies:
-
Precise Temperature Control: Use an oil bath or heating mantle with a thermocouple controller to maintain a consistent and uniform temperature.
-
Efficient Stirring: Vigorous and efficient stirring is crucial to distribute heat evenly and prevent localized hot spots at the flask surface.
-
Stepwise Heating: Gradually increase the temperature to the desired setpoint rather than heating rapidly.
-
Lower PPA Grade: In some cases, a lower grade of PPA (lower % P₂O₅) may be less aggressive and reduce charring.
-
Q3: I am having difficulty isolating my product. What is the recommended workup and extraction procedure?
A: The viscous nature of PPA can make product isolation challenging. The standard and most effective method is a carefully controlled quench.
-
Standard Quench Procedure: After cooling the reaction vessel to room temperature, slowly and carefully pour the viscous reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][2] This hydrolyzes the PPA in a controlled manner, generating a large amount of heat that the ice absorbs.[1]
-
Extraction: Once the PPA is fully hydrolyzed, the resulting aqueous solution is typically less viscous, allowing for standard liquid-liquid extraction with a suitable organic solvent like ethyl acetate (EtOAc).[4]
-
Neutralization: If your product is acid-sensitive, you may need to neutralize the acidic aqueous layer with a base (e.g., NaOH, NaHCO₃) before extraction.[4] Always check the pH of the aqueous layer before proceeding.
Q4: My yield is very low, or I cannot find my product after workup. What are the possible reasons?
A: This can be a frustrating issue with several potential causes.
-
Product is Water-Soluble: Your product may have high solubility in the aqueous layer and is being lost during extraction.[5] Solution: Before discarding the aqueous layer, extract it several more times or try a different extraction solvent. You can also analyze a sample of the aqueous layer via TLC or LC-MS to check for your product.[5]
-
Product Instability: The product might be unstable to the strongly acidic conditions of the workup.[5] Solution: Perform a small-scale stability test. Take a sample of your purified product (if available) or a crude reaction sample, expose it to acidic water, and see if it decomposes by TLC analysis.[5] If it is unstable, a faster or modified quench and immediate neutralization may be required.
-
Product is Volatile: The product could be volatile and lost during solvent removal on a rotary evaporator.[5] Solution: Check the contents of your rotovap's cold trap.
Q5: The reaction is not going to completion. How can I improve the conversion?
A: Driving a PPA-mediated reaction to completion often requires optimizing several parameters.
-
Increase Temperature/Time: Many PPA cyclizations and condensations require high temperatures (often >100°C) and extended reaction times.
-
Adjust PPA Concentration: The amount of PPA can be critical. While it often serves as the solvent, its role as a catalyst and dehydrating agent is concentration-dependent. In some syntheses, surprisingly, decreasing the amount of PPA can lead to a higher yield.[6]
-
Ensure Anhydrous Conditions: PPA is a dehydrating agent, but starting with wet reagents will consume the PPA and can hinder the reaction. Ensure all starting materials and glassware are dry.
Frequently Asked Questions (FAQs)
Q1: What grade of PPA should I use?
A: Commercial PPA is available in different grades, typically defined by their phosphoric anhydride (P₂O₅) content, such as 105% or 115% (corresponding to ~76% and ~83% P₂O₅, respectively). The standard grade used in many literature procedures contains 82-85% P₂O₅.[1][2] Higher P₂O₅ content means a stronger dehydrating capability, which may be necessary for difficult reactions but also increases the risk of charring. It is often best to start with a standard 83-85% grade unless a specific grade is cited.
Q2: How can I safely quench a large-scale PPA reaction?
A: Quenching PPA is highly exothermic. For larger scale reactions, safety is paramount.
-
Use a robust container (e.g., a large beaker or bucket) made of a material that can handle thermal shock.
-
Ensure you have a very large excess of crushed ice, more than you think you will need.
-
Add the PPA mixture very slowly to the ice with vigorous mechanical stirring. Adding the ice to the PPA is not recommended as it can cause dangerous splashing and an uncontrolled exotherm.
-
Perform the quench in a well-ventilated fume hood and wear appropriate PPE, including a face shield, heavy-duty gloves, and a flame-resistant lab coat.[7]
Q3: What are common types of impurities in PPA-mediated reactions?
A: Impurities can arise from several sources:
-
Incomplete Reaction: Unreacted starting materials.
-
Side Reactions: PPA's strong acidity can catalyze various side reactions, such as rearrangement, polymerization, or elimination.
-
Phosphorylated Byproducts: In reactions involving alcohols or other nucleophiles, phosphate esters can sometimes form.[3]
-
Degradation Products: Charring at high temperatures leads to complex, often polymeric, impurities.[3]
Q4: How can I monitor the progress of my reaction in real-time?
A: Monitoring can be challenging due to the viscosity and corrosive nature of PPA.
-
Offline Analysis: The most common method is to carefully take a small aliquot from the hot, stirring reaction mixture, quench it in a separate vial of ice water, extract it with solvent, and analyze the organic layer by TLC, GC-MS, or LC-MS.[8]
-
Process Analytical Technology (PAT): For more advanced process development, in-situ spectroscopic methods can be used. Probes for techniques like Raman or mid-IR spectroscopy can be inserted directly into the reaction to monitor the disappearance of reactants and the appearance of products in real-time without sampling.[9][10]
Quantitative Data Summary
Optimizing reaction conditions is crucial for minimizing impurities and maximizing yield. The following table, adapted from a study on flavanone synthesis, illustrates how changing the amount of PPA and the reaction temperature can significantly impact product yield.[6]
| Entry | PPA (equivalents) | Temperature (°C) | Time (h) | Yield (%)[6] |
| 1 | 6.0 | 120 | 6 | 65 |
| 2 | 2.0 | 120 | 6 | 72 |
| 3 | 1.0 | 120 | 6 | 62 |
| 4 | 2.0 | 100 | 6 | 55 |
| 5 | 2.0 | 200 | 6 | 43 |
| 6 | 2.0 | 120 | 7 | 84 |
As shown, decreasing the PPA from 6 to 2 equivalents increased the yield, while adjusting the temperature and time led to an optimal yield of 84% (Entry 6).
Visualized Workflows and Logic
Key Experimental Protocols
Protocol 1: General Procedure for a PPA-Mediated Intramolecular Cyclization (e.g., Ketone Synthesis)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermocouple, add polyphosphoric acid (10-20 wt. equivalents relative to the substrate).
-
Heating: Begin stirring and heat the PPA to the desired reaction temperature (e.g., 80-140°C). Allow the temperature to stabilize.
-
Substrate Addition: Add the substrate (e.g., an aromatic carboxylic acid) to the hot PPA in portions to control any initial exotherm and ensure good mixing.
-
Reaction: Maintain the reaction at the target temperature for the required time (typically 1-6 hours). Monitor the reaction's progress by taking aliquots as described in the FAQ section.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C (but preferably still warm enough to pour, e.g., 60-80°C).
Protocol 2: Standard Quenching and Workup Procedure
-
Setup: Prepare a large beaker containing at least 10-20 times the mass of the PPA reaction mixture in crushed ice. Place this beaker in an ice-water bath to keep it cold and begin vigorous stirring with an overhead stirrer.
-
Quenching: Slowly and carefully pour the warm PPA reaction mixture in a thin stream into the vortex of the stirring ice. The quench is highly exothermic; control the addition rate to prevent excessive boiling.[1]
-
Hydrolysis: Continue stirring the mixture until all the ice has melted and the solution is homogeneous, ensuring the complete hydrolysis of the PPA.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[4]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using standard techniques such as column chromatography or recrystallization.
References
- 1. ccsenet.org [ccsenet.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. US6616906B2 - Method for making polyphosphoric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 7. starkcorp.us [starkcorp.us]
- 8. quora.com [quora.com]
- 9. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Epimerization in Peptide-Based Benzimidazole Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming epimerization during peptide-based benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in peptide-based benzimidazole synthesis?
A1: Epimerization is a chemical process that involves the inversion of the stereochemical configuration at one of multiple chiral centers in a molecule.[1] In the context of peptide synthesis, this typically refers to the inversion of the alpha-carbon of an amino acid residue from the naturally occurring L-configuration to the D-configuration.[2] This creates a diastereomer of the intended peptide, which can be very difficult to separate due to similar physical properties.[3][4]
The biological activity of peptides is highly dependent on their specific three-dimensional conformation.[3] An alteration at even a single chiral center can drastically change the peptide's shape, potentially leading to a complete loss of biological activity or, in some cases, undesired or harmful off-target effects.[1] Therefore, maintaining chiral integrity is paramount for synthesizing effective and safe peptide-based therapeutics.
Caption: Epimerization of an L-amino acid via a planar enolate intermediate.
Q2: What are the primary causes of epimerization during the synthesis process?
A2: Epimerization during peptide synthesis, including the steps leading to benzimidazole formation, is primarily caused by factors that increase the acidity of the alpha-proton on the activated amino acid residue. The main contributors are:
-
Activation Method: The activation of the carboxylic acid is a prerequisite for peptide bond formation but also makes the alpha-proton more susceptible to abstraction.[3] Certain coupling reagents can lead to the formation of a 5(4H)-oxazolone intermediate, which has a highly acidic alpha-proton, making it a major pathway for epimerization.[2]
-
Base: The presence and strength of the base are critical. Stronger or sterically unhindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can readily abstract the alpha-proton, promoting epimerization.[2]
-
Temperature: Elevated reaction temperatures increase the rate of all reactions, including the side reactions that lead to epimerization.[1][2]
-
Reaction Time: Prolonged activation times or long reaction periods increase the exposure of the activated amino acid to conditions that favor epimerization.[1][2]
-
Solvent: Polar solvents, such as DMF, can stabilize the charged intermediates involved in the epimerization pathway, thereby increasing the epimerization rate.[2][5]
-
Amino Acid Residue: Certain amino acids are more prone to epimerization. Sterically hindered residues like valine and isoleucine, as well as histidine and cysteine, are particularly susceptible.[5][6]
Caption: Key factors contributing to epimerization during peptide synthesis.
Q3: How can I detect and quantify the extent of epimerization in my product?
A3: Accurate detection and quantification are crucial for optimizing your synthesis protocol. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[7] It involves using a reverse-phase column with a chiral stationary phase (CSP) to separate the desired peptide from its diastereomeric epimer. Quantification is achieved by integrating the peak areas of the two separated isomers.[7]
-
Capillary Electrophoresis (CE): CE offers very high resolution and requires only a small amount of sample, making it an excellent alternative for chiral separations.[7] Chiral selectors are often added to the background electrolyte to facilitate the separation of epimers.[7]
-
Tandem Mass Spectrometry (LC-MS/MS): While mass spectrometry itself cannot distinguish between isomers that have the same mass, it can be coupled with liquid chromatography (LC) to separate the epimers before detection.[8][9][10] Comparing the tandem mass spectra of the separated isomers can help identify and confirm epimerization.[8][9]
| Parameter | Typical Condition for Chiral HPLC Analysis |
| Column | Chiral Stationary Phase (CSP) C18 Column |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | Linear gradient, e.g., 5% to 65% B over 60 minutes[7] |
| Flow Rate | 1.0 mL/min for a 4.6 mm I.D. column[7] |
| Detection | UV at 214 nm or 280 nm[7] |
| Sample Prep | Dissolve crude peptide in Mobile Phase A (0.1-1.0 mg/mL)[7] |
Q4: Which coupling reagents and additives are recommended to minimize epimerization?
A4: The choice of coupling reagent and additive is one of the most effective strategies for suppressing epimerization. The goal is to facilitate a rapid peptide bond formation that outcompetes the rate of epimerization.
-
Additives: Using additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) is strongly recommended, especially when using carbodiimide reagents like DIC.[11][12] These additives form active esters that are less prone to oxazolone formation and subsequent racemization.[1][2] HOAt is often considered superior to HOBt in suppressing epimerization.[5]
-
Uronium/Aminium Reagents: Reagents like HATU (based on HOAt) and HBTU (based on HOBt) are highly efficient.[11] However, they require a base for activation, which can itself contribute to epimerization. Modern reagents like COMU are designed to minimize racemization.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is generally preferred over EDC, as EDC can lead to more epimerization.[5] It is crucial to use DIC in combination with an additive like HOBt or Oxyma.[11][13]
-
Phosphonium Reagents: Reagents like PyBOP are effective but may form carcinogenic byproducts.[11] DEPBT is a phosphonium-based reagent noted for causing very little epimerization, especially with sensitive amino acids.[13]
-
Inorganic Additives: The use of CuCl₂ in combination with HOBt and a carbodiimide has been shown to be highly effective, reducing epimerization to less than 0.1% in some models.[14]
| Coupling Reagent/Additive Combination | Relative Epimerization Risk | Notes |
| DIC / OxymaPure | Low | A very common and effective combination for minimizing epimerization.[1][2] |
| DIC / HOAt | Low | HOAt is highly effective at suppressing racemization.[5][11] |
| HATU / DIEA | Moderate to High | Highly efficient but the required base (DIEA) increases epimerization risk.[3] Use a hindered base like collidine or NMM instead.[2] |
| HBTU / DIEA | High | Generally leads to more epimerization than HATU-based methods.[3] |
| DIC alone | Very High | Not recommended; leads to significant oxazolone formation.[12] |
| DIC / HOBt / CuCl₂ | Very Low | Has been shown to be exceptionally effective at suppressing epimerization.[14] |
Q5: What is a reliable protocol for minimizing epimerization during the cyclization step to form the benzimidazole ring?
A5: The cyclization step to form the benzimidazole ring is often performed under thermal conditions which can promote epimerization. A carefully optimized protocol is essential. The key is to use conditions that facilitate rapid cyclization while minimizing exposure to harsh conditions.
Caption: Workflow for low-epimerization benzimidazole cyclization.
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Peptide Coupling using DIC/Oxyma
This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize epimerization.[1][2]
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the DMF.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add the amino acid/Oxyma solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
Reaction: Allow the reaction to proceed for 1-3 hours at a reduced temperature (e.g., 0 °C to room temperature). Monitor the reaction for completion using a qualitative method like the Kaiser test.[2]
-
Final Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 2: Chiral HPLC Analysis for Epimerization Quantification
This protocol provides a general method for analyzing the chiral purity of a synthesized peptide.[7]
-
Sample Preparation: Prepare a solution of the crude peptide product in the initial mobile phase (e.g., 95% Water/TFA, 5% ACN/TFA) at a concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: A standard analytical HPLC system.
-
Column: A chiral stationary phase (CSP) reverse-phase column (e.g., C18, 4.6 x 250 mm).
-
Detector: UV detector set to 214 nm.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a shallow linear gradient (e.g., 5% to 65% B over 60 minutes) to ensure separation of closely eluting diastereomers.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas for the desired L-peptide and the corresponding D-epimer. Calculate the percentage of epimerization using the formula: % Epimerization = [Area(D-epimer) / (Area(L-peptide) + Area(D-epimer))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzimidazole Synthesis: Microwave-Assisted vs. Conventional Heating
The synthesis of benzimidazoles, a critical scaffold in medicinal chemistry, has traditionally been achieved through conventional heating methods that often require prolonged reaction times and harsh conditions.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering a more efficient, rapid, and environmentally friendly alternative.[2][3] This guide provides a detailed comparison of microwave-assisted and conventional heating methods for benzimidazole synthesis, supported by experimental data and protocols.
Performance Comparison: A Quantitative Overview
Microwave irradiation has consistently demonstrated significant advantages over conventional heating in the synthesis of benzimidazole derivatives. The primary benefits include a dramatic reduction in reaction time and a substantial increase in product yields.
A key study highlights that microwave-assisted synthesis can be 60 to 160 times faster than conventional methods.[4] This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which avoids the decomposition of reagents that can occur with prolonged heating.[4]
The following table summarizes comparative data from various studies, illustrating the superior efficiency of the microwave-assisted approach.
| Product | Conventional Method | Microwave-Assisted Method | Reference |
| 2-Substituted Benzimidazoles | Time: 2 - 8 hours Yield: Lower | Time: 3 - 10 minutes Yield: 3% to 113% increase | [5] |
| 1,2-Disubstituted Benzimidazoles | Time: 120 minutes Yield: 59.6% | Time: 5 minutes Yield: 99.9% | [6] |
| Various Benzimidazole Derivatives | Time: 4 - 8 hours Yield: 40 - 70% | Time: 1.5 - 4 minutes Yield: 80 - 95% | [4] |
| Benzimidazolyl Chalcones | Yield: ~60% | Yield: ~80% | [2] |
| 2-Aryl/Heteroaryl Substituted Benzimidazoles | Time: 5 - 8 hours Yield: Good | Time: 5 - 8 minutes Yield: 78 - 96% | [7] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for the synthesis of benzimidazoles using both conventional and microwave-assisted methods, based on common laboratory practices.
Conventional Synthesis Protocol (Phillips-Ladenburg Reaction)
This method typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted carboxylic acid (10 mmol)
-
Polyphosphoric acid (PPA) (5 mL)[5]
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
In a round-bottomed flask, combine the o-phenylenediamine and the carboxylic acid.[8]
-
Add polyphosphoric acid to the mixture.[5]
-
Heat the reaction mixture at 180-200°C for 2 to 8 hours, with continuous stirring.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker of cold water.[5]
-
Neutralize the mixture with a sodium bicarbonate solution until a precipitate forms.[5]
-
Filter the resulting solid, wash it thoroughly with water, and dry it.[5]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified benzimidazole derivative.[4]
Microwave-Assisted Synthesis Protocol
This protocol utilizes microwave irradiation to rapidly synthesize benzimidazoles, often in the absence of a solvent.
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%) as a catalyst[9][10]
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave reactor vessel, mix the o-phenylenediamine, the aldehyde, and the catalyst.[10]
-
Conduct the reaction under solvent-free conditions in a microwave oven at a controlled temperature (e.g., 60°C) for 5 to 10 minutes.[9][10]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, add water to the mixture.[10]
-
Extract the product with ethyl acetate.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[10]
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of both the conventional and microwave-assisted synthesis methods.
Caption: Workflow for Conventional Benzimidazole Synthesis.
Caption: Workflow for Microwave-Assisted Benzimidazole Synthesis.
Conclusion
The comparative data overwhelmingly supports the use of microwave-assisted synthesis for the preparation of benzimidazoles. The significant reduction in reaction times, coupled with increased yields and often milder reaction conditions, makes it a superior alternative to conventional heating methods.[5][11] For researchers and professionals in drug development, adopting microwave technology can lead to higher efficiency and a more sustainable approach to synthesizing these vital pharmaceutical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jocpr.com [jocpr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Furan-Benzimidazole Analogs: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of furan-benzimidazole analogs, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial contexts. The following sections present quantitative biological data, in-depth experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The hybridization of furan and benzimidazole moieties has yielded a promising class of bicyclic heterocyclic compounds with a wide array of pharmacological activities.[1] The inherent biological significance of both the furan and benzimidazole scaffolds contributes to the diverse therapeutic potential of their analogs, which have been extensively explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide focuses on the anticancer and antimicrobial activities, presenting a comparative analysis of various substituted furan-benzimidazole derivatives to elucidate key structure-activity relationships.
Comparative Anticancer Activity of Furan-Benzimidazole Analogs
Furan-benzimidazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular targets such as VEGFR-2, CDK4, and topoisomerases.[4][5] The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative furan-benzimidazole analogs against several cancer cell lines, providing a basis for comparing their potency and selectivity.
Table 1: Anticancer Activity of Benzimidazolone-Bridged Furan Hybrids
| Compound ID | Modifications | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |
| Compound 6 | Thiophene-2-carboxamide bridge | 30.6 ± 1.76 | 28.3 ± 1.63 | 31.2 ± 1.8 | [4] |
| Doxorubicin | Standard Chemotherapeutic | 4.3 ± 0.2 | 6.4 ± 0.37 | 3.4 ± 0.19 | [4] |
Table 2: Anticancer Activity of 2-(Furan-2-yl)-1H-benzo[d]imidazole Derivatives
| Compound ID | Modifications | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| se-182 | Unspecified benzimidazole derivative | 15.80 | 15.58 | [6] |
| Cisplatin | Standard Chemotherapeutic | - | 37.32 | [6] |
Comparative Antimicrobial Activity of Furan-Benzimidazole Analogs
The antimicrobial potential of furan-benzimidazole analogs has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial efficacy of these compounds. The tables below present MIC values for various furan-benzimidazole derivatives against selected microbial strains.
Table 3: Antibacterial Activity of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound Code | Modifications | S. aureus (Zone in cm) | B. subtilis (Zone in cm) | E. coli (Zone in cm) | P. aeruginosa (Zone in cm) | Reference |
| 5a | N-acetyl | 1.4 | 1.3 | 1.5 | 1.2 | [7] |
| 5b | N-propionyl | 1.5 | 1.4 | 1.6 | 1.3 | [7] |
| 5c | N-butyryl | 1.6 | 1.5 | 1.7 | 1.4 | [7] |
| Ampicillin | Standard Antibiotic | 2.5 | 2.4 | 2.6 | 2.2 | [7] |
Table 4: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound ID | Modifications | B. subtilis MIC (µg/mL) | Gram-negative bacteria MIC (µg/mL) | Reference |
| 14 | 2-(m-fluorophenyl) | 7.81 | - | [8] |
| 18 | 5-methyl-2-(m-fluorophenyl) | 7.81 | 31.25 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of furan-benzimidazole analogs. The following sections provide comprehensive protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[9]
-
Compound Treatment: A stock solution of the furan-benzimidazole analog is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the test compound or vehicle control.[10]
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[9]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the furan-benzimidazole analog is prepared, typically in DMSO. Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[11][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.[12]
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours for most bacteria and 24-48 hours for fungi.[12]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[11]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the structure-activity relationship of furan-benzimidazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
in vitro validation of the anticancer activity of novel benzimidazole derivatives
A comparative analysis of newly synthesized benzimidazole compounds reveals significant cytotoxic and apoptotic effects against various human cancer cell lines, positioning them as promising candidates for further oncological drug development. These derivatives employ diverse mechanisms, including cell cycle arrest and induction of apoptosis, with some exhibiting greater efficacy than established chemotherapy agents.
Recent research has highlighted the versatility of the benzimidazole scaffold in developing potent anticancer agents.[1] These compounds, structurally similar to naturally occurring purines, can interact with numerous biological targets, leading to the inhibition of cancer cell proliferation.[2][3] This guide provides a comparative overview of the in vitro anticancer activity of several novel benzimidazole derivatives, summarizing their cytotoxic effects, and detailing the experimental protocols used for their validation.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various novel benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
A series of benzimidazole-1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity against pancreatic (PANC-1), lung (A549), and breast (MCF-7) cancer cell lines.[4][5][6] Notably, compounds 4r and 4s from this series exhibited potent cytotoxicity, with IC50 values in the low micromolar and even nanomolar range, surpassing the efficacy of the standard chemotherapeutic drug, cisplatin, in some cases.[4][5]
| Compound | PANC-1 (IC50 in µM) | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | Cisplatin (IC50 in µM) |
| 4r | 5.5 | 0.3 | 0.5 | >20 (PANC-1), >20 (A549) |
| 4s | 6.6 | 1.6 | - | >20 (PANC-1), >20 (A549) |
| 4c | 17.7 | - | - | >20 (PANC-1) |
| 4h | 26.7 | - | - | >20 (PANC-1) |
Table 1: IC50 values of benzimidazole-1,3,4-oxadiazole derivatives against various cancer cell lines.[4][5]
In another study, new benzimidazole-1,2,4-triazole derivatives were evaluated against bladder (HTB-9) and colorectal (HT-29) cancer cell lines.[7] Compounds 7h and 7ı were particularly effective against the HTB-9 cell line, with IC50 values significantly lower than that of cisplatin.[7]
| Compound | HTB-9 (IC50 in µM) | HT-29 (IC50 in µM) | Cisplatin (IC50 in µM) |
| 7h | 6.27 | - | 11.40 (HTB-9) |
| 7ı | 6.44 | 22.71 | 11.40 (HTB-9), 19.79 (HT-29) |
| 7a | - | 20.37 | 19.79 (HT-29) |
Table 2: IC50 values of benzimidazole-1,2,4-triazole derivatives against bladder and colorectal cancer cell lines.[7]
Furthermore, a series of benzimidazolone-bridged hybrid compounds were tested against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[8] The introduction of an oxadiazole ring (compound 7 ) and coumarin substituents (compounds 12b-12d ) resulted in low-micromolar IC50 values in HeLa cells.[8]
| Compound | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) | Doxorubicin (IC50 in µM) |
| 7 | - | - | 10.6 - 13.6 | 4.3 (A549), 6.4 (MCF-7), 3.4 (HeLa) |
| 12b-12d | - | - | 10.6 - 13.6 | 4.3 (A549), 6.4 (MCF-7), 3.4 (HeLa) |
| 6 | 28.3 - 31.2 | 28.3 - 31.2 | 28.3 - 31.2 | 4.3 (A549), 6.4 (MCF-7), 3.4 (HeLa) |
Table 3: IC50 values of benzimidazolone-bridged hybrid compounds against various cancer cell lines.[8]
Mechanisms of Anticancer Action
The anticancer activity of these novel benzimidazole derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][7]
Induction of Apoptosis
Several studies have confirmed that these compounds trigger programmed cell death in cancer cells. For instance, benzimidazole-1,2,4-triazole derivatives were found to induce apoptosis through the activation of caspases 3/7.[7] Similarly, other benzimidazole derivatives have been shown to stimulate the intrinsic apoptotic pathway.[3]
Figure 1. Simplified intrinsic apoptosis pathway induced by benzimidazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been observed to halt the cell cycle at various phases, thereby preventing cancer cell proliferation. For example, compounds 7h and 7ı led to G1 phase arrest in HTB-9 bladder cancer cells, while compounds 7a and 7ı induced S and G1 phase arrest, respectively, in HT-29 colorectal cancer cells.[7] Another derivative, MBIC, was reported to cause G2/M phase arrest in cervical cancer cells.[3]
Figure 2. Cell cycle arrest points induced by different benzimidazole derivatives.
Experimental Protocols
The in vitro validation of the anticancer activity of these novel benzimidazole derivatives involved several key experimental procedures.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][9]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Figure 3. Workflow of the MTT assay for determining cell viability.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells were treated with the benzimidazole derivatives at their IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: The cells were harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle was then determined.
Apoptosis Assays
Multiple methods were used to confirm the induction of apoptosis.
-
Caspase 3/7 Activity Assay: The activity of executioner caspases 3 and 7 was measured using a luminogenic substrate. An increase in luminescence indicates the induction of apoptosis.[7]
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.[10]
-
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals nuclear condensation and fragmentation, which can be visualized using fluorescence microscopy.[10]
Conclusion
The in vitro studies on novel benzimidazole derivatives have consistently demonstrated their potential as a valuable scaffold for the development of new anticancer drugs.[1][2][11] The compounds exhibit potent cytotoxic activity against a broad range of cancer cell lines, often exceeding the efficacy of standard chemotherapeutic agents. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are well-documented.[1][7] The detailed experimental protocols provided in these studies offer a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this promising class of compounds.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole-Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatility of Benzimidazole Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic organic compound, serves as a crucial pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] The structural similarity of the benzimidazole nucleus to naturally occurring purine nucleotides allows these compounds to readily interact with various biological macromolecules, making them promising candidates for drug development.[3] This guide provides a comparative analysis of the biological activities of various benzimidazole derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Anticancer Activity: Targeting the Engines of Cell Growth
Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins essential for cancer cell proliferation and survival, such as topoisomerases and kinases, or through the induction of apoptosis.[1][7][8]
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates higher potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8I | Benzimidazole-acridine | K562 (Leukemia) | 2.68 | - | - |
| HepG-2 (Hepatocellular Carcinoma) | 8.11 | - | - | ||
| 10c | 1,2,3-Triazolyl linked 2-aryl benzimidazole | A549 (Non-small cell lung cancer) | 0.05 | - | - |
| 11f | 1,2,3-Triazolyl linked 2-aryl benzimidazole | A549 (Non-small cell lung cancer) | 0.07 | - | - |
Data extracted from Gao et al. and Li et al. as cited in[1].
Mechanism of Action: Apoptosis Induction
Several benzimidazole derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death, in cancer cells. The benzimidazole-acridine derivative 8I , for instance, functions as a Topoisomerase I (Topo I) inhibitor, leading to DNA damage and subsequently initiating the intrinsic apoptotic pathway in K562 leukemia cells.[1]
Caption: Apoptotic pathway induced by a Topoisomerase I-inhibiting benzimidazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of benzimidazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives showing efficacy against a broad spectrum of bacteria and fungi.[9][10][11][12] The mechanism of their antimicrobial action often involves the inhibition of essential microbial processes like DNA synthesis or cell wall formation.[10][13]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 5i | N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | M. luteus | 3.9 | Ciprofloxacin | 7.81 |
| E. coli | 7.81 | Ciprofloxacin | >7.81 | ||
| S. aureus | 7.81 | Ciprofloxacin | 7.81 | ||
| A. niger | 7.81 | Ketoconazole | 7.81 | ||
| A. fumigatus | 7.81 | Ketoconazole | 7.81 | ||
| 5g | - | A. fumigatus | 7.81 | Ketoconazole | 7.81 |
| 5e | - | M. luteus | 7.81 | Ciprofloxacin | 7.81 |
Data extracted from[9].
Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the benzimidazole scaffold can enhance antimicrobial activity.[9] For instance, compound 5i , which contains a trifluoromethyl group, demonstrated potent activity against a range of bacteria and fungi.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against microbial strains is typically determined using the broth microdilution method.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The benzimidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Scope
Beyond their anticancer and antimicrobial properties, benzimidazole derivatives have also demonstrated promising antiviral and anti-inflammatory activities.[14][15][16][17][18]
Antiviral Activity
A variety of benzimidazole derivatives have been screened for their activity against a panel of RNA and DNA viruses.[16] Certain compounds have shown notable efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect) in the low micromolar range.[16] The structural versatility of the benzimidazole core allows for modifications that can enhance potency and selectivity against specific viral targets.[17] The antiviral mechanisms can include the inhibition of viral genome replication, protein processing, or entry into host cells.[17]
Anti-inflammatory Activity
Several benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[15][18][19][20] These compounds can exert their effects through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or by affecting neutrophil function.[18][19] For example, some substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles have demonstrated anti-inflammatory activity in rat models of adjuvant-induced arthritis, potentially by inhibiting the release of lysosomal enzymes from neutrophils.[19]
Caption: Inhibition of neutrophil-mediated inflammation by certain benzimidazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A common in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.
Objective: To evaluate the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with different doses of the benzimidazole derivative).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 19. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Bioassays for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Bioassay Methodologies
The validation of a bioassay is a critical step in the development of novel therapeutic agents, ensuring that the method is suitable for its intended purpose of reliably measuring the biological activity of a drug. This guide provides a comparative overview of two commonly employed bioassay formats—the cell-based assay and the enzyme-linked immunosorbent assay (ELISA)—supported by experimental data and detailed protocols.
Comparing Bioassay Performance: A Data-Driven Approach
The selection of an appropriate bioassay depends on the mechanism of action of the therapeutic agent and the specific requirements of the analysis. Below is a summary of typical validation parameters for a cell-based potency assay and a binding ELISA, providing a quantitative basis for comparison.
| Validation Parameter | Cell-Based Potency Assay (TNF-α Neutralization) | Binding Assay (HER2 ELISA) |
| Accuracy (% Recovery) | 85% - 115% | 90% - 110% |
| Precision (RSD) | ||
| - Repeatability | ≤ 15% | ≤ 10% |
| - Intermediate Precision | ≤ 20% | ≤ 15% |
| Linearity (R²) | ≥ 0.98 | ≥ 0.99 |
| Range | 20% - 150% of nominal potency | 50% - 150% of nominal potency |
| Specificity | High (measures biological effect) | High (measures binding to target) |
| Robustness | Moderate (sensitive to cell health, reagent variability) | High (less sensitive to biological variability) |
In-Depth Experimental Protocols
Detailed and reproducible protocols are fundamental to successful bioassay validation. Here, we provide methodologies for a representative cell-based assay and a binding assay.
Cell-Based Bioassay: TNF-α Neutralization Reporter Gene Assay
This assay measures the ability of a therapeutic antibody to neutralize the biological activity of Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
Reporter cell line (e.g., K562 cells transfected with an NFκB-regulated luciferase reporter gene)
-
Recombinant human TNF-α
-
Therapeutic antibody (test article) and reference standard
-
Cell culture medium
-
Luciferase assay reagent
-
96-well cell culture plates, white, clear bottom
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture the reporter cells according to standard protocols.
-
On the day of the assay, harvest the cells and adjust the cell density to a pre-determined optimal concentration in fresh culture medium.
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of the reference standard and test article in culture medium.
-
Prepare a solution of TNF-α at a concentration that induces a submaximal response in the reporter cells.
-
-
Assay Procedure:
-
Add 25 µL of the diluted reference standard or test article to the appropriate wells.
-
Add 25 µL of the TNF-α solution to all wells except for the negative control wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a pre-determined time (e.g., 6 hours).
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the antibody concentration.
-
Determine the relative potency of the test article by comparing its dose-response curve to that of the reference standard using parallel line analysis.
-
Binding Assay: HER2-Trastuzumab ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the binding of the therapeutic antibody Trastuzumab to its target, the HER2 receptor.
Materials:
-
Recombinant human HER2 protein
-
Trastuzumab (test article) and reference standard
-
Anti-human IgG antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the recombinant HER2 protein to a pre-determined optimal concentration in coating buffer.
-
Add 100 µL of the diluted HER2 solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the reference standard and test article in blocking buffer.
-
Add 100 µL of the diluted standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the anti-human IgG-HRP conjugate in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the antibody concentration.
-
Determine the relative potency of the test article by comparing its dose-response curve to that of the reference standard using a four-parameter logistic (4PL) curve fit.
-
Visualizing Key Processes
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: TNF-α signaling pathway and its neutralization by a therapeutic antibody.
Caption: A typical workflow for the validation of a bioassay.
Comparative Cross-Reactivity Profiling of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic Acid (FBC-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (herein referred to as FBC-1), against a panel of protein kinases. For contextual comparison, the performance of FBC-1 is benchmarked against Erlotinib, a well-characterized first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate potential therapeutic benefits and off-target effects.
The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1][2] FBC-1, incorporating a furan moiety, has been designed as a potent inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[3] This document summarizes the hypothetical kinase selectivity of FBC-1 based on its structural characteristics and the known behavior of similar chemical entities.
Quantitative Kinase Selectivity Profile
The inhibitory activity of FBC-1 and Erlotinib was assessed against a panel of representative protein kinases. The data, presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | FBC-1 IC50 (nM) | Erlotinib IC50 (nM) | Fold Selectivity (FBC-1 vs. EGFR) | Fold Selectivity (Erlotinib vs. EGFR) |
| EGFR | 15 | 20 | 1 | 1 |
| ABL1 | >10,000 | 5,000 | >667 | 250 |
| AURKA | 2,500 | 1,800 | 167 | 90 |
| CDK2 | >10,000 | >10,000 | >667 | >500 |
| KDR (VEGFR2) | 800 | 600 | 53 | 30 |
| MET | 5,000 | 4,000 | 333 | 200 |
| SRC | 1,200 | 900 | 80 | 45 |
Data Interpretation: The hypothetical data suggests that FBC-1 is a potent inhibitor of EGFR. It demonstrates a favorable selectivity profile, with significantly higher IC50 values against a range of other kinases, indicating a lower potential for off-target inhibition compared to Erlotinib in this selected panel.
Experimental Protocols
The following is a representative protocol for an in-vitro kinase assay used to determine the IC50 values presented above.
In-Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.
Materials:
-
Purified recombinant kinases (e.g., EGFR, ABL1, etc.)
-
Specific peptide or protein substrates for each kinase
-
Test compound (FBC-1) and reference compound (Erlotinib) stock solutions (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Diluted compound
-
Kinase
-
Substrate
-
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.5% phosphoric acid).
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.425% phosphoric acid) to remove any unbound radiolabel.
-
Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
References
A Comparative Analysis of the Antibacterial Efficacy of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of many compounds with a broad range of pharmacological activities.[1] Of particular interest is the antibacterial potential of furan derivatives, which offer a promising avenue for the development of novel therapeutics to combat the growing threat of antibiotic resistance.[1][2] This guide provides an objective comparison of the in vitro efficacy of various furan derivatives against clinically relevant bacterial strains, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of furan derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values for several classes of furan derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32 |
| Staphylococcus aureus | 16 - 64 | ||
| Furan-Chalcones | Chalcone 2a | Staphylococcus aureus | 15.62 |
| Staphylococcus epidermidis | 31.25 | ||
| Escherichia coli | 31.25 | ||
| Klebsiella pneumoniae | 62.5 | ||
| Chalcone 2h | Staphylococcus aureus | 31.25 | |
| Staphylococcus epidermidis | 62.5 | ||
| Escherichia coli | 62.5 | ||
| Klebsiella pneumoniae | 125 | ||
| Furan-Pyrazolines | Pyrazoline 3d | Staphylococcus aureus | 125 |
| Staphylococcus epidermidis | >250 | ||
| Escherichia coli | 62.5 | ||
| Klebsiella pneumoniae | 125 | ||
| Rhodanine-Furans | Compound 4l | Multidrug-resistant Staphylococcus aureus | 2 - 4 |
| Aryl Furans | Compound 24 | Escherichia coli | 49 µM |
| Staphylococcus aureus | 98 µM | ||
| Pseudomonas aeruginosa | 770 µM |
Mechanisms of Antibacterial Action
Furan derivatives exert their antimicrobial effects through various mechanisms. A notable example is the action of nitrofurans.
Nitrofuran Mechanism: Nitrofurans act as prodrugs, requiring enzymatic reduction of the nitro group within the bacterial cell.[1][3] This process, facilitated by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[3][4] These cytotoxic intermediates can then damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[1][4]
Another important mechanism employed by some furan derivatives, particularly furanones, is the disruption of bacterial communication, a process known as quorum sensing.[1] By acting as antagonists to the binding of native signaling molecules, these furanones can interfere with the regulation of virulence factor production and biofilm formation in many pathogenic bacteria.[1][5]
Experimental Protocols
The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of furan derivatives, a crucial experiment for assessing their antibacterial potency.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely used technique for this purpose.
Materials:
-
Test compounds (furan derivatives)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Positive control (e.g., a standard antibiotic like amoxicillin)
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution of Test Compounds: A stock solution of each furan derivative is prepared. Two-fold serial dilutions of the compounds are then performed in the 96-well plates using the appropriate broth.[1]
-
Inoculation: An equal volume of the prepared microbial inoculum is added to each well containing the serially diluted compound.[1]
-
Controls: Growth control wells (inoculum without any compound) and sterility control wells (medium only) are included. A standard antibiotic is also used as a positive control.[1]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for most bacteria.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the absorbance using a plate reader.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision: A Guide to Validating Assay Specificity and Selectivity for Novel Compounds
For researchers, scientists, and drug development professionals, establishing the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of assay specificity and selectivity, two critical parameters in the validation of assays for new chemical entities. By offering detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary tools to ensure their analytical methods are robust, accurate, and fit for purpose.
The journey of a new compound from discovery to a potential therapeutic agent is paved with rigorous testing and validation. At the heart of this process lies the analytical assay, a tool that must be meticulously scrutinized to ensure it accurately and reliably measures the compound of interest. Two of the most fundamental characteristics of a validated assay are its specificity and selectivity. While often used interchangeably, they represent distinct but related concepts that are crucial for the integrity of preclinical and clinical data.
Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][2] In essence, a truly specific method will only produce a signal in response to the target analyte. Selectivity, on the other hand, refers to the ability of an analytical method to differentiate and quantify the analyte from other substances that may be present in the sample.[3][4] This is particularly important in complex biological matrices where metabolites, endogenous substances, and co-administered drugs can interfere with the measurement.
Distinguishing Specificity and Selectivity: A Comparative Overview
To better understand these concepts, the following table summarizes their key differences and how they are assessed.
| Feature | Specificity | Selectivity |
| Definition | Ability to unequivocally detect the analyte of interest.[1][2] | Ability to differentiate and quantify the analyte in the presence of other components.[3][4] |
| Nature | Absolute (the method is either specific or not).[1] | A matter of degree (how well the method distinguishes the analyte).[3] |
| Focus | Unambiguous identification of the analyte. | Accurate quantification in a complex matrix. |
| Typical Interferents | Structurally similar compounds, isomers, impurities, degradation products.[2][5] | Matrix components, metabolites, concomitant medications.[6] |
| Primary Question | Does the signal belong exclusively to the analyte? | Can the analyte be accurately measured without interference from the sample matrix? |
Experimental Protocols for Validation
The validation of assay specificity and selectivity involves a series of well-defined experiments designed to challenge the analytical method. The following protocols provide a detailed methodology for these key experiments.
Protocol 1: Assessing Specificity Against Structurally Related Compounds
Objective: To determine if the assay can distinguish the analyte from compounds with similar chemical structures.
Methodology:
-
Prepare Analyte Standard: Prepare a stock solution of the new compound (analyte) at a known concentration.
-
Prepare Solutions of Structurally Related Compounds: Prepare individual stock solutions of potentially cross-reacting compounds (e.g., precursors, known metabolites, analogs) at concentrations equivalent to or exceeding the expected concentration of the analyte.
-
Analysis:
-
Inject and analyze the analyte standard to establish its characteristic signal (e.g., retention time in chromatography, response in an immunoassay).
-
Individually inject and analyze each of the structurally related compound solutions to check for any signal at or near the analyte's expected response.
-
Prepare a spiked sample by mixing the analyte with all the structurally related compounds and analyze it.
-
-
Acceptance Criteria:
-
The structurally related compounds should not produce a signal that interferes with the analyte's signal.
-
In the spiked sample, the analyte's signal should be clearly distinguishable and quantifiable, meeting predefined recovery and precision limits. For chromatographic methods, this often means achieving baseline resolution between the analyte and any interfering peaks.[5]
-
Protocol 2: Evaluating Selectivity in Biological Matrices
Objective: To assess the impact of the biological matrix on the quantification of the analyte.
Methodology:
-
Obtain Blank Matrix: Collect at least six different sources of the relevant biological matrix (e.g., plasma, serum, urine) from individual donors.[7]
-
Screen Blank Matrices: Analyze each blank matrix to ensure there are no endogenous components that produce a signal at the analyte's response region.
-
Prepare Spiked Samples:
-
Spike a portion of each blank matrix with the analyte at the Lower Limit of Quantification (LLOQ).
-
Spike another portion of each blank matrix with the analyte at a higher concentration (e.g., three times the LLOQ).
-
-
Analysis: Analyze the spiked samples and compare the response to the response of the analyte in a clean, standard solution at the same concentration.
-
Acceptance Criteria:
-
The response of the analyte in the spiked matrix samples should be within a predefined percentage (e.g., ±20%) of the response in the standard solution.[8]
-
The precision of the measurements across the different matrix sources should meet the acceptance criteria (e.g., coefficient of variation ≤15%).
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of assay performance, all quantitative data should be summarized in structured tables.
Table 1: Specificity Analysis Results
| Compound | Concentration (µg/mL) | Analyte Response (Signal Units) | Interferent Response at Analyte RT/Region | % Interference |
| Analyte | 10 | 1,500,000 | N/A | N/A |
| Metabolite A | 10 | 1,510,000 | < 1,000 | < 0.1% |
| Precursor B | 10 | 1,495,000 | < 1,200 | < 0.1% |
| Analog C | 10 | 1,505,000 | 50,000 | 3.3% |
Table 2: Selectivity Analysis in Human Plasma
| Plasma Lot | Analyte Conc. (ng/mL) | Measured Conc. (ng/mL) | % Recovery |
| Lot 1 | 5 | 4.8 | 96% |
| Lot 2 | 5 | 5.1 | 102% |
| Lot 3 | 5 | 4.9 | 98% |
| Lot 4 | 5 | 5.2 | 104% |
| Lot 5 | 5 | 4.7 | 94% |
| Lot 6 | 5 | 5.0 | 100% |
| Mean | 4.95 | 99% | |
| % CV | 4.1% |
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex processes and relationships in assay validation.
References
- 1. BiochemSphere [biochemicalsci.com]
- 2. frontlifesciences.com [frontlifesciences.com]
- 3. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 4. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. fda.gov [fda.gov]
comparative analysis of cytotoxic activity of benzo[b]furan carboxylic acid derivatives
A Comparative Analysis of the Cytotoxic Activity of Benzo[b]furan Carboxylic Acid Derivatives
Benzo[b]furan derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4][5] This guide provides a comparative analysis of the cytotoxic activity of several benzo[b]furan carboxylic acid derivatives, supported by experimental data and detailed protocols. The structure-activity relationship insights reveal that modifications to the benzofuran scaffold, such as halogenation and the introduction of different substituents at various positions, can significantly influence their anticancer potency.[6]
Comparative Cytotoxic Activity
The cytotoxic efficacy of various benzo[b]furan derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzo[b]furan derivatives against a panel of human cancer cell lines, demonstrating the impact of structural modifications on their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) |
| 5-bromobenzofuran-based derivative 9e | MDA-MB-231 (Breast) | 2.52 µM[7] |
| Benzofuran derivative 44b | MDA-MB-231 (Breast) | 2.52 µM[8] |
| Bromo derivative 14c | HCT116 (Colon) | 3.27 µM[8] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon), HT-29 (Colon) | 6.5 µM, 9.8 µM[9] |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon), HT-29 (Colon) | 8.7 µM, 9.4 µM[9] |
| Piperazine-based benzofurans (37a-h) | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10 µM[8] |
| Compound 3f (Heterocyclic substituent at C-2) | HEPG2 (Liver) | 12.4 µg/mL[10] |
| Ailanthoidol (natural benzofuran) | Huh7 (Liver) | 22 µM (at 48h)[8] |
| Benzofuran 39 | PC-3 (Prostate) | 33 µM[8] |
| Bromomethyl-substituted benzofuran (Compound 1) | K562 (Leukemia), HL60 (Leukemia) | 5 µM, 0.1 µM[3] |
| MCC1019 (Bromomethyl-substituted benzofuran) | A549 (Lung) | 16.4 µM[3] |
| Benzofuran derivative 16 (N-aryl piperazine moiety) | A549 (Lung), SGC7901 (Gastric) | 0.12 µM, 2.75 µM[11] |
| Compounds 1c, 1e, 2d, 3a, 3d | K562 (Leukemia), HeLa (Cervical), MOLT-4 (Leukemia) | 20-85 µM[6][12] |
Experimental Protocols
The evaluation of cytotoxic activity predominantly relies on in vitro cell-based assays. The MTT assay is one of the most frequently used colorimetric methods to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6][13]
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and are allowed to attach and grow overnight in an incubator.[6]
-
Compound Treatment: The cells are then exposed to various concentrations of the benzo[b]furan derivatives for a specified duration, typically 48 to 72 hours. A vehicle control, such as 1% DMSO, is run in parallel.[6]
-
MTT Addition: Following the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for an additional 3-4 hours.[6][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][13]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, commonly Dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[6][13]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][13]
-
IC50 Calculation: The percentage of cell viability is determined by comparing the absorbance of treated cells to the vehicle control. The IC50 value is then calculated from the resulting dose-response curve.[6]
Mechanisms of Action & Signaling Pathways
Benzo[b]furan derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[6]
Apoptosis Induction
A primary mechanism of action for many anticancer benzofurans is the induction of apoptosis.[6][9] This can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, which are crucial enzymes in the apoptotic process.[6] Some derivatives have been shown to provoke apoptosis by increasing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2.[9]
Cell Cycle Arrest
Certain benzo[b]furan derivatives can halt the cell division process by inducing cell cycle arrest, frequently at the G2/M phase.[6][8] This prevents cancer cells from proliferating.[6] For example, one derivative was found to arrest MDA-MB-231 cells at the G2-M phase, increasing the cell population in this phase from 10.80% to 32.30%.[7][8] Another compound induced G1 arrest by reducing the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2).[8] This modulation of key cell cycle regulatory proteins is a critical aspect of their anticancer activity.[6]
Enzyme Inhibition
The anticancer activity of some benzo[b]furans is also linked to their ability to inhibit specific enzymes crucial for cancer cell survival. A notable target is tubulin. Several active benzo[b]furan derivatives have been identified as inhibitors of tubulin polymerization.[6][8][9] By disrupting the dynamics of microtubules, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.[6] Other reported molecular targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Hypoxia-inducible factor-1 (HIF-1), and Aurora B kinase.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzofuran derivatives: synthesis and antitumor activity | Scilit [scilit.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, treat 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, these procedures are based on general best practices for laboratory chemical waste and data from structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on information for analogous compounds, proper PPE includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Follow these steps to ensure safety and regulatory compliance:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with the full chemical name: "this compound".[1]
-
Indicate the known or suspected hazards on the label. Based on similar furan and benzimidazole carboxylic acids, this may include "Irritant" or "Harmful".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1][2] In particular, avoid mixing with incompatible materials.
-
-
Waste Containerization:
-
Use a container that is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[1][3]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Keep the container closed except when adding waste.[2][3][4]
-
-
Waste Storage:
-
Store the sealed waste container in a designated and properly labeled hazardous waste accumulation area within the laboratory.[1][3]
-
This area should be secure and away from incompatible materials. Acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Key Safety and Disposal Information Summary
| Parameter | Guideline | Primary References |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat, closed-toe shoes. Respirator if dust is generated. | [1][5][6] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | [5][7] |
| Emergency Equipment | Eyewash station and safety shower must be readily accessible. | [5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [5][7] |
| Spill Cleanup | For small spills, carefully sweep or scoop up the material to avoid generating dust and place it in a labeled waste container. | [5][7] |
| Disposal Method | Dispose of as hazardous chemical waste through a licensed contractor or institutional EHS office. | [1][4][7][8] |
| Container for Disposal | Compatible, sealable, and clearly labeled container (e.g., HDPE or glass). | [1][2][3] |
Experimental Protocols Referenced
The procedures outlined above are based on standard hazardous waste management protocols widely adopted in research settings. Key principles include:
-
Waste Segregation: Preventing dangerous reactions by keeping incompatible waste streams separate.[1][2] For instance, acids are segregated from bases, and oxidizers from reducers.
-
Satellite Accumulation Areas (SAA): Designated locations within a laboratory for the safe storage of hazardous waste before removal by EHS.[1][3] These areas have specific requirements for container labeling, condition, and weekly inspection.
-
Decontamination of Empty Containers: Empty containers that held the chemical must be properly decontaminated. A common procedure is a triple rinse with a suitable solvent. The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1][2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Information
This guide provides critical safety and logistical information for handling 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar benzimidazole and furan-containing compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile of analogous compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For extended contact, consider butyl rubber gloves. Always wear two pairs of gloves.[1][2] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas.[2][3] | To prevent inhalation of the powder, which may cause respiratory irritation.[1][3] |
| Protective Clothing | A lab coat or a low-permeability fabric gown should be worn over personal clothing.[1][3] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[1] | To protect the feet from spills.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling is crucial to minimize exposure and environmental impact.
-
Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]
-
Handling : Avoid the formation of dust during handling.[1] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment after use.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[1][4]
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been verified.[4]
-
Containerization : Collect waste in a clearly labeled, sealable container.[4] The label should include the full chemical name and associated hazard symbols.
-
Disposal Method : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Workflow and Safety Diagram
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
